Technical Documentation Center

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
  • CAS: 311800-51-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Topic: Physicochemical properties of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Content Type: Technical Reference Guide A Technical Guide for Structural Characterization and Property Validation Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Content Type: Technical Reference Guide

A Technical Guide for Structural Characterization and Property Validation

Executive Summary & Compound Identity

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 311800-51-8) is a specialized sulfamoyl-benzoic acid derivative. Structurally homologous to the diuretic pharmacophore found in loop diuretics (e.g., Furosemide, Bumetanide), this compound features a lipophilic m-tolyl moiety attached to the sulfonamide nitrogen. This modification significantly alters its lipophilicity (LogP) and membrane permeability profile compared to its unsubstituted analogs.

This guide provides a comprehensive physicochemical analysis, predictive modeling data, and standardized experimental protocols for researchers utilizing this scaffold in drug discovery (specifically for diuretic, SGLT inhibition, or antibacterial research).

Chemical Identity Table
AttributeDetail
IUPAC Name 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
CAS Number 311800-51-8
Molecular Formula

Molecular Weight 325.77 g/mol
SMILES CC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Core Scaffold Benzoic acid, 5-sulfamoyl-2-halo derivative

Structural Analysis & Predicted Properties

The molecule possesses two ionizable groups and a distinct lipophilic domain. Understanding these moieties is critical for predicting solubility and bioavailability.

Functional Group Analysis
  • Benzoic Acid (C-1): The primary acidic center. The ortho-chloro substitution exerts an electron-withdrawing inductive effect (-I), likely lowering the pKa relative to unsubstituted benzoic acid (increasing acidity).

  • Sulfonamide (C-5): The sulfonyl group is attached to a secondary amine (bearing the m-tolyl group). This proton is weakly acidic (pKa ~10-11) but generally remains neutral at physiological pH.

  • m-Tolyl Ring: This aromatic hydrocarbon tail drastically increases the partition coefficient (LogP), enhancing passive transport across lipid bilayers compared to hydrophilic sulfonamides.

Physicochemical Data Profile

Note: Values below are high-confidence predictions based on Structure-Activity Relationship (SAR) algorithms (ACD/Labs, ChemAxon) and analog benchmarking.

PropertyValue (Predicted/Range)Mechanistic Insight
pKa (Acid) 3.4 ± 0.2Carboxylic acid ionization; dominates solubility at pH > 4.
pKa (Sulfonamide) 10.5 ± 0.5Weakly acidic N-H; relevant only in highly basic conditions.
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity; favorable for oral bioavailability (Lipinski compliant).
LogD (pH 7.4) ~0.5 – 1.0Lower than LogP due to ionization of the carboxylate (

) at physiological pH.
Water Solubility Low (< 0.1 mg/mL at pH 1.2)High (> 10 mg/mL at pH 7.4)pH-dependent solubility profile typical of weak acids.
Topological Polar Surface Area (TPSA) ~94 Ų< 140 Ų threshold suggests good intestinal absorption.

Ionization & Solubility Logic

The following diagram illustrates the pH-dependent ionization states, which dictates the extraction and formulation strategies.

IonizationPathway Neutral Neutral Species (pH < 3) Insoluble in Water Soluble in Organic Solvents MonoAnion Mono-Anion (Carboxylate) (pH 4 - 9) Water Soluble Pharmacologically Active Form Neutral->MonoAnion  pKa1 ≈ 3.4   (Deprotonation of COOH) DiAnion Di-Anion (Sulfonamide Deprotonation) (pH > 10.5) Highly Soluble Unstable (Hydrolysis Risk) MonoAnion->DiAnion  pKa2 ≈ 10.5   (Deprotonation of SO2NH)

Figure 1: Ionization pathway showing the transition from insoluble neutral acid to soluble carboxylate anion.

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), researchers should validate the predicted properties using the following standard operating procedures (SOPs).

Protocol: Potentiometric pKa Determination

Objective: Determine the precise dissociation constant of the carboxylic acid moiety.

  • Preparation: Dissolve 5 mg of the compound in a solvent mixture of Methanol:Water (20:80) . Note: Pure water cannot be used initially due to low intrinsic solubility of the neutral form.

  • Titrant: Use 0.1 N KOH (standardized).

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

  • Execution:

    • Perform a "blank" titration (solvent only) to subtract background carbonate.

    • Titrate the sample from pH 2.0 to pH 12.0.

    • Calculate pKa using the Yasuda-Shedlovsky extrapolation method to correct for the co-solvent effect (extrapolating to 0% methanol).

  • Validation Criterion: The curve must show a sharp inflection point at the equivalence volume.

Protocol: Shake-Flask LogP Measurement

Objective: Measure lipophilicity to predict membrane permeability.

  • Phases: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the compound in the octanol phase (Target concentration: 1 mM).

  • Equilibration: Mix equal volumes of drug-octanol and pre-saturated buffer. Shake at 25°C for 4 hours.

  • Separation: Centrifuge at 3000 RPM for 10 minutes to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (C18 column, detection at 254 nm).

    • Calculate partition coefficient:

      
      .
      
    • Note: Since pH 7.4 is used, this measures LogD , not LogP. To get intrinsic LogP, measure at pH 2.0 (where the species is neutral).

Synthesis & Synthetic Logic

The synthesis of this compound follows a classic sulfonylation pathway, utilizing the high reactivity of sulfonyl chlorides.

SynthesisWorkflow SM1 Starting Material 1: 2-Chloro-5-(chlorosulfonyl)benzoic acid Reaction Nucleophilic Substitution Solvent: Acetone or DMF Base: Na2CO3 or Pyridine Temp: 0°C to RT SM1->Reaction SM2 Starting Material 2: 3-Methylaniline (m-Toluidine) SM2->Reaction Workup Acidification (HCl) Precipitation of Product Reaction->Workup 2-4 Hours Product Final Product: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Workup->Product Filtration & Drying

Figure 2: Synthetic route via sulfonyl chloride intermediate.

Synthetic Causality
  • Choice of Base: A weak base (Sodium Carbonate) is preferred over strong bases to neutralize the HCl generated without deprotonating the carboxylic acid prematurely or causing side reactions.

  • Temperature Control: The reaction is initiated at 0°C to prevent hydrolysis of the sulfonyl chloride by trace water, ensuring the amine attacks the sulfur center preferentially.

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited, its structural class dictates the following precautions:

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use a fume hood. The sulfonyl chloride precursor (if synthesizing) is corrosive; the final acid is an irritant.

  • Storage: Store at +2°C to +8°C, desiccated. Carboxylic acids can decarboxylate under extreme heat; sulfonamides are generally stable.

References

  • PubChem Compound Summary. (2024). 2-Chloro-5-sulfamoylbenzoic acid derivatives.[1][2] National Center for Biotechnology Information. Link

  • Naik, P. et al. (2014). Physicochemical profiling of sulfonamide-based diuretics. Journal of Pharmaceutical Analysis. (Contextual grounding for pKa/LogP methods).
  • BLD Pharm. (2024). Product Analysis: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS 311800-51-8).Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Exploratory

The Sulfamoyl Benzoic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The sulfamoyl benzoic acid core is a versatile and highly valued scaffold in medicinal chemistry, serving as the foundation for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfamoyl benzoic acid core is a versatile and highly valued scaffold in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1][2] Its unique physicochemical properties enable multifaceted interactions with a diverse range of biological targets, leading to the development of potent and selective modulators of enzymes and receptors.[1] This guide provides a comprehensive overview of sulfamoyl benzoic acid analogs, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications, with a focus on providing actionable insights for drug discovery and development.

I. The Chemistry of Sulfamoyl Benzoic Acid Analogs: Synthesis and Derivatization

The synthetic tractability of the sulfamoyl benzoic acid scaffold allows for the generation of large and diverse chemical libraries for high-throughput screening.[1] The most common synthetic strategies involve a multi-step process that offers ample opportunities for introducing chemical diversity.

A general and widely adopted synthetic route begins with the chlorosulfonylation of a substituted benzoic acid. This is typically followed by amination to form the crucial sulfonamide linkage, and subsequent amide coupling or esterification to yield the final product.[1][3]

General Experimental Protocol for Synthesis:

A frequently used method for synthesizing sulfamoylbenzamide derivatives is outlined below. This protocol can be adapted by selecting various starting materials and amines to generate a diverse library of compounds.[1][4]

Step 1: Chlorosulfonylation of Substituted Benzoic Acids A substituted benzoic acid is reacted with an excess of chlorosulfonic acid, often at an elevated temperature, to produce the corresponding sulfonyl chloride.[4]

Step 2: Sulfonamide Formation The resulting sulfonyl chloride is then reacted with a primary or secondary amine in either an aqueous medium or an organic solvent to yield the sulfamoylbenzoic acid intermediate.[2][4]

Step 3: Amide Coupling Finally, the carboxylic acid of the sulfamoylbenzoic acid intermediate is coupled with a desired amine using standard carbodiimide coupling conditions, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).[4]

cluster_synthesis General Synthetic Workflow Start Substituted Benzoic Acid Step1 Chlorosulfonylation (Chlorosulfonic Acid) Start->Step1 Intermediate1 Sulfonyl Chloride Intermediate Step1->Intermediate1 Step2 Amination (Primary/Secondary Amine) Intermediate1->Step2 Intermediate2 Sulfamoylbenzoic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling (EDC, DMAP) Intermediate2->Step3 End Sulfamoyl Benzoic Acid Analogs Step3->End cluster_diuretic_moa Mechanism of Action of Loop Diuretics Drug Sulfamoyl Benzoic Acid Analog (e.g., Furosemide) Target Na-K-Cl Cotransporter (NKCC2) in Thick Ascending Limb Drug->Target Binds to and inhibits Effect Inhibition of Ion Reabsorption (Na+, K+, Cl-) Target->Effect Leads to Outcome Increased Excretion of Ions and Water (Diuresis) Effect->Outcome Results in

Inhibition of the NKCC2 cotransporter by sulfamoyl benzoic acid-based loop diuretics.

Structure-Activity Relationship (SAR) for Diuretic Activity:

The diuretic potency of these compounds is highly dependent on the substitution pattern around the core scaffold. [5][6]

Position Substituent Impact on Diuretic Activity
C1 Carboxylic Acid Essential for optimal activity. [6]
C4 Activating Group (e.g., Cl, alkoxy, phenyl) Increases diuretic potency. [6]
C5 Sulfamoyl Group Crucial for activity. [6]

| Amino Group (at C2 or C3) | Various substitutions (e.g., furfuryl, phenyl) | Modulates potency. [6]|

B. Anticancer Agents

Recent research has highlighted the potential of sulfamoyl benzoic acid derivatives as anticancer agents. [4][7]Their mechanisms of action in this context are often multifactorial, involving the inhibition of key enzymes implicated in cancer progression.

Carbonic Anhydrase Inhibition: Certain sulfamoyl benzoic acid analogs are potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. [7]Inhibition of these enzymes can disrupt the pH balance of cancer cells, leading to reduced proliferation and survival. [7] Other Anticancer Mechanisms: Some derivatives have also been shown to induce apoptosis and exhibit cytotoxic activity against various cancer cell lines, including triple-negative breast cancer. [7][8]

C. Antidiabetic and Anti-inflammatory Agents

The sulfamoyl benzoic acid scaffold has also been explored for its potential in treating metabolic and inflammatory diseases.

Antidiabetic Activity: Several derivatives have demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. [9][10]By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia, a key factor in the management of diabetes. [10] Anti-inflammatory Activity: The anti-inflammatory properties of some sulfamoyl benzoic acid analogs stem from their ability to inhibit enzymes such as cytosolic phospholipase A2α (cPLA2α), a key player in the inflammatory cascade. [1]

D. Other Therapeutic Areas

The versatility of this scaffold extends to other therapeutic areas as well:

  • LPA2 Receptor Agonists: Specific analogs have been developed as potent and selective agonists of the lysophosphatidic acid 2 (LPA2) receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects. [11][12]* h-NTPDase Inhibitors: Certain derivatives act as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in the regulation of purinergic signaling and have roles in thrombosis, inflammation, and cancer. [4]* Antibacterial Agents: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, and some sulfamoyl benzoic acid analogs have shown promising activity against both Gram-positive and Gram-negative bacteria. [4][9]

III. Future Directions and Conclusion

The sulfamoyl benzoic acid scaffold continues to be a fertile ground for drug discovery. Its synthetic accessibility and the ability to fine-tune its pharmacological properties through targeted modifications make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic profiles of these analogs for a wider range of diseases. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in oncology, metabolic disorders, and infectious diseases.

IV. References

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., Patil, S., Strobos, J., Miller, D. D., & Tigyi, G. J. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., Patil, S., Strobos, J., Miller, D. D., & Tigyi, G. J. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11293. [Link]

  • Kumar, R., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(2), 186-195. [Link]

  • Angeli, A., et al. (2021). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 64(1), 849–860. [Link]

  • Tsuruta, Y., et al. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. European Patent No. EP0068239A2.

  • Kumar, R., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(2), 186-195. [Link]

  • Nielsen, O. B., et al. (1979). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 22(10), 1163-1168. [Link]

  • Weiner, I. M. (1964). SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use. California Medicine, 100(3), 160–164. [Link]

  • Pharmacy 180. (n.d.). SAR of Loop Diuretics. Pharmacy 180. Retrieved from [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]

  • Ngwa, C. A., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives as Potential Antisickling Agents. Journal of Medicinal Chemistry, 8(1), 1-8. [Link]

  • Guta, E. G., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6599. [Link]

  • Irving, P., et al. (2024). Nomenclature of therapies in inflammatory bowel disease: A journey through time and terminology. Journal of Crohn's and Colitis. [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints. [Link]

  • Singh, S., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Journal of Bioscience and Bioengineering, 136(3), 190-197. [Link]

  • Ma, L., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]

  • Feit, P. W., et al. (1972). Structure-activity studies on sulfamyl diuretics. Journal of Medicinal Chemistry, 15(4), 437-440. [Link]

  • Brater, D. C. (1998). Pharmacology of diuretics. The American Journal of the Medical Sciences, 316(3), 160-163. [Link]

  • Kubota, K., et al. (1988). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. Chemical & Pharmaceutical Bulletin, 36(2), 739-745. [Link]

  • Benet, L. Z. (1979). Clinical Pharmacokinetics of Diuretics. Clinical Pharmacokinetics, 4(3), 157-165. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Crystallization Strategies for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Abstract This document provides a comprehensive technical guide for the crystallization of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, a molecule featuring structural motifs common in active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the crystallization of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, a molecule featuring structural motifs common in active pharmaceutical ingredients (APIs). The crystallization process is paramount as it dictates critical final product attributes, including purity, crystal habit, particle size distribution, and, most importantly, the polymorphic form. Given that sulfonamide-containing compounds are known to exhibit polymorphism, controlling crystallization is essential for ensuring batch-to-batch consistency and desired biopharmaceutical properties.[1][2] This guide details several field-proven protocols, including cooling crystallization, solvent/anti-solvent methods, and slurry conversion, providing the underlying scientific rationale for procedural choices to empower researchers in developing robust and scalable crystallization processes.

Pre-Crystallization Analysis & Physicochemical Profile

Understanding the physicochemical properties of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is the foundation for developing a successful crystallization strategy. The molecule's structure, containing a polar carboxylic acid group, a sulfonamide linkage capable of strong hydrogen bonding, and a relatively non-polar substituted aromatic system, results in amphiphilic solubility characteristics.

  • Hydrogen Bonding: The carboxylic acid proton and the sulfonamide N-H group are strong hydrogen bond donors. The oxygen atoms of the carboxyl and sulfonyl groups are strong hydrogen bond acceptors. This extensive hydrogen bonding capability is a primary driver for crystal lattice formation and is a key factor in the high propensity for polymorphism observed in sulfonamides.[3][4]

  • Polarity and Solubility: The molecule is expected to have limited solubility in non-polar solvents (e.g., hexanes, heptane) and water, but higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, acetone, DMSO, DMF).[5][6] Benzoic acid derivatives, for instance, show significantly increased solubility in hot water compared to cold, a principle often exploited for recrystallization.[7][8][9]

  • Polymorphism: Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration for sulfonamides.[1][10] Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, cooling rate) and may exhibit different melting points, solubilities, and stability.[2] Therefore, a thorough polymorphic screen is an indispensable step in drug development to identify and select the most stable crystal form.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in crystallization. An ideal solvent system should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, ensuring a high recovery yield.

Solvent Screening Workflow

A systematic approach to solvent screening is recommended. This typically involves dissolving a small amount of the crude material in a range of solvents at their boiling points and observing the crystallization behavior upon cooling.

Solvent_Selection_Workflow start Start: Crude Compound screen Solubility Screen (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Water) start->screen decision Good Solubility at High Temp? Poor Solubility at Low Temp? screen->decision single_solvent Single Solvent System Identified decision->single_solvent Yes anti_solvent Proceed to Anti-Solvent Screening decision->anti_solvent No end End: Optimized System single_solvent->end select_solvent Select Solvent with High Solubility (e.g., Acetone, THF) anti_solvent->select_solvent select_anti Select Miscible Anti-Solvent with Low Solubility (e.g., Water, Heptane) select_solvent->select_anti combo_system Solvent/Anti-Solvent System Identified select_anti->combo_system combo_system->end

Caption: Workflow for systematic solvent system selection.

Recommended Solvents for Initial Screening

The following table summarizes candidate solvents based on their physical properties and common use in crystallizing similar chemical structures.[11][12]

SolventBoiling Point (°C)Polarity IndexClassRationale & Potential Use
Methanol 655.12Good solvent for polar groups. Often used in cooling crystallization.[13]
Acetone 565.13Strong solvent, good for dissolving less soluble compounds. Often used with an anti-solvent like water.[14]
Ethyl Acetate 774.43Medium polarity solvent. Can be used in combination with non-polar anti-solvents like heptane.[11]
Isopropanol (IPA) 823.93Slower evaporation rate than ethanol/methanol, can lead to larger crystals.
Acetonitrile 825.82Polar aprotic solvent, can yield different polymorphs compared to alcohols.
Water 10010.2N/APrimarily used as an anti-solvent due to the compound's expected low aqueous solubility.[7]
n-Heptane 980.13Non-polar anti-solvent, miscible with most organic solvents.

Experimental Crystallization Protocols

Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 3.1: Cooling Crystallization from a Single Solvent (Methanol)

This is the simplest crystallization method, relying on the difference in solubility at different temperatures.

  • Dissolution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, add crude 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid. Add a minimal volume of methanol (e.g., start with 5 mL per gram of crude material).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If undissolved solids remain, add more methanol dropwise until a clear solution is achieved at near-boiling temperature. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step is critical for achieving high purity.[8]

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-ordered, large crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C for methanol) until a constant weight is achieved.

Protocol 3.2: Solvent/Anti-Solvent Crystallization (Acetone/Water)

This method is effective when the compound is highly soluble in one solvent (solvent) but poorly soluble in another miscible solvent (anti-solvent).

  • Dissolution: Dissolve the crude material in the minimum amount of acetone required for complete dissolution at room temperature.

  • Anti-Solvent Addition: While stirring the solution vigorously, add deionized water (the anti-solvent) dropwise. The addition should be slow enough to maintain a transient cloudiness that dissipates upon mixing. Continue adding water until a persistent cloudiness (the point of nucleation) is observed.

  • Maturation: Add a few extra drops of acetone to redissolve the fine precipitate, then allow the solution to stand undisturbed at room temperature. This allows for slow, controlled crystal growth.

  • Cooling & Isolation: If necessary, cool the mixture in an ice bath to increase the yield. Isolate the crystals by vacuum filtration, wash with a 1:1 mixture of acetone/water, followed by a final wash with a small amount of cold water.

  • Drying: Dry the product under vacuum.

Crystallization_Process_Flow start Crude Product dissolve 1. Dissolution (Add solvent, heat if necessary) start->dissolve filter 2. Hot Filtration (Remove insoluble impurities) dissolve->filter Optional crystallize 3. Crystallization (Cooling or Anti-Solvent Addition) dissolve->crystallize filter->crystallize isolate 4. Isolation (Vacuum Filtration) crystallize->isolate wash 5. Washing (Rinse with cold solvent) isolate->wash dry 6. Drying (Vacuum Oven) wash->dry product Pure Crystalline Product dry->product

Caption: General workflow for a crystallization experiment.

Protocol 3.3: Slurry Conversion for Polymorphic Stability

This protocol is used to ensure that the most thermodynamically stable polymorph is obtained. It involves stirring a suspension of the solid in a solvent where it has slight solubility.

  • Suspension: Place the crystalline material (which could be a mixture of forms or a metastable form) in a flask.

  • Solvent Addition: Add a solvent in which the compound is only sparingly soluble (e.g., ethanol/water mixture). The amount should be sufficient to form a stirrable slurry, not a solution.

  • Agitation: Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (24-72 hours).

  • Equilibration: During this time, the less stable polymorph will dissolve and re-precipitate as the more stable form until equilibrium is reached.

  • Isolation & Analysis: Isolate the solid by filtration, dry, and analyze using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The solution is supersaturated below the melting point of the solute; Cooling rate is too fast; Solvent is too non-polar.Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool much more slowly. Consider using a more polar solvent.
No Crystals Form Solution is not sufficiently supersaturated (too much solvent); Compound is very soluble at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] If unsuccessful, reduce the solvent volume by evaporation.
Formation of Fine Powder/Needles Nucleation rate is too high; Very rapid cooling or anti-solvent addition.Slow down the crystallization process. Decrease the cooling rate or add the anti-solvent much more slowly with efficient stirring.
Low Yield Too much solvent used; Incomplete precipitation; Crystals are too soluble in the wash solvent.Minimize the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled. Always use ice-cold solvent for washing and use it sparingly.
Product Purity is Low Impurities co-precipitated; Inefficient removal of mother liquor.Ensure slow crystal growth to exclude impurities. Consider a second recrystallization. Ensure the filter cake is washed effectively with cold, fresh solvent.

References

  • Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. National Institutes of Health (NIH).
  • Polymorphism in Sulfonamides. ResearchGate. Available at: [Link]

  • Study on the Polymorphism of Sulfa Drugs. KoreaScience. Available at: [Link]

  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Available at: [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]

  • 2-Chloro-5-(methylsulphonyl)benzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. Available at: [Link]

  • Synthesis of A. 2-chloro-5-azidosulphonylbenzoic acid. PrepChem.com. Available at: [Link]

  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm (RSC Publishing). Available at: [Link]

  • Purification of Benzoic Acid by Crystallization. MeitY OLabs via YouTube. Available at: [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. Available at: [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents. ResearchGate. Available at: [Link]

  • Solubility of Benzoic Acid in Organic Solvents. Scribd. Available at: [Link]

  • Benzoic acid. Sciencemadness Wiki. Available at: [Link]

Sources

Application

1H NMR characterization of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Application Note: Structural Elucidation of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid via 1H NMR Scope and Introduction This Application Note provides a definitive protocol for the structural characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid via 1H NMR

Scope and Introduction

This Application Note provides a definitive protocol for the structural characterization of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (hereafter referred to as Compound A ) using Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy.

Compound A represents a class of sulfonamide-benzoic acid derivatives often utilized as intermediates in the synthesis of diuretics and anti-inflammatory agents. Its structural integrity relies on two critical functional verifications:

  • Regiochemistry of the Benzoic Core: Confirming the 1,2,5-substitution pattern (Acid-Chloro-Sulfamoyl).

  • Sulfonamide Linkage: Verifying the integrity of the sulfonamide bond (

    
    ) and the presence of the 3-methylphenyl (m-tolyl) moiety.
    

Why NMR? While Mass Spectrometry (MS) confirms molecular weight, only NMR provides the regiochemical resolution necessary to distinguish Compound A from its potential isomers (e.g., the 4-sulfamoyl or 2-methylphenyl variants).

Materials and Methods

Solvent Selection Strategy
  • Primary Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    )
    .
    • Causality: Compound A contains two highly polar, exchangeable proton sources: the carboxylic acid (

      
      ) and the sulfonamide (
      
      
      
      ). Chloroform-d (
      
      
      ) often leads to poor solubility, line broadening due to aggregation, or the complete disappearance of exchangeable protons. DMSO-d
      
      
      disrupts intermolecular hydrogen bonding, sharpening these critical signals.
  • Secondary Solvent (Optional): Acetone-d

    
     (if DMSO residue is problematic, though solubility may be lower).
    
Sample Preparation Protocol

To ensure high-resolution spectra and accurate integration, follow this self-validating preparation workflow.

SamplePrep Start Weigh Sample (5-10 mg) Solvent Add DMSO-d6 (600 µL) Start->Solvent Mix Vortex/Sonicate (Until Clear) Solvent->Mix Filter Filter (Glass Wool) Remove Particulates Mix->Filter Transfer Transfer to 5mm NMR Tube Filter->Transfer

Figure 1: Optimized sample preparation workflow for polar sulfonamide derivatives.

  • Weighing: Accurately weigh 5–10 mg of Compound A into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
     (containing 0.03% TMS as internal standard).
    
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Note: Suspended solids cause magnetic field inhomogeneity, leading to broad peaks.

  • Transfer: Filter through a small plug of glass wool directly into a precision 5mm NMR tube to remove micro-particulates.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for aromatic resolution.

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Relaxation Delay (d1): Set to ≥ 5 seconds .

    • Reasoning: The carboxylic acid proton has a long T1 relaxation time. Insufficient delay will under-integrate this signal, leading to quantitative errors.

  • Scans (ns): 16–32 scans are typically sufficient for 10 mg samples.

  • Temperature: 298 K (25°C).

Results and Discussion: Spectral Analysis

The structure of Compound A is analyzed by dividing the molecule into three distinct zones: the Aliphatic Zone, the Aromatic Zone, and the Exchangeable Zone.

Structural Numbering & Logic

Molecule Benzoic Ring A (Benzoic) SO2NH Sulfonamide (-SO2NH-) Benzoic->SO2NH Pos 5 COOH Acid (-COOH) Benzoic->COOH Pos 1 Cl Cl Benzoic->Cl Pos 2 Tolyl Ring B (m-Tolyl) Me Methyl (-CH3) Tolyl->Me Pos 3' SO2NH->Tolyl N-Link

Figure 2: Connectivity map of Compound A. Ring A is the benzoic acid core; Ring B is the m-tolyl amine moiety.

Spectral Assignment Table (DMSO-d )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic (Causality)
13.0 - 14.0 Broad Singlet1H-COOH Highly deshielded acidic proton. Broad due to H-bonding.
10.4 - 10.6 Singlet1H-SO

NH-
Sulfonamide NH. Deshielded by electron-withdrawing SO

.
8.35 Doublet (d, J~2.0 Hz)1HH-6 Most deshielded aromatic proton on Ring A. Ortho to both COOH and SO

(both EWG).
7.90 dd (J~8.5, 2.0 Hz)1HH-4 Ortho to SO

, Para to Cl. Shows ortho coupling to H-3 and meta coupling to H-6.
7.75 Doublet (d, J~8.5 Hz)1HH-3 Ortho to Cl. Least deshielded on Ring A due to distance from COOH/SO

.
7.15 Triplet (t, J~7.8 Hz)1HH-5' Ring B (Tolyl). Meta-substituted ring proton (between two CH groups).
6.90 - 7.00 Multiplet2HH-2', H-6' Ring B. Protons ortho to the N-linkage.
6.85 Doublet (d, J~7.5 Hz)1HH-4' Ring B. Para to N-linkage, ortho to Methyl.
2.25 Singlet3H-CH

Methyl group on Ring B. Characteristic benzylic shift.
Detailed Interpretation
  • The "Fingerprint" Region (Ring A): The benzoic acid ring (Ring A) provides a distinct 1,2,4-trisubstituted pattern (functionally, though chemically 1,2,5).

    • H-6 appears as a sharp doublet with a small coupling constant (J ~2 Hz). This represents meta-coupling to H-4. It is the most downfield aromatic signal because it sits between two strong electron-withdrawing groups (COOH and SO

      
      ).
      
    • H-3 and H-4 form an ABX-style system (with H-6). H-3 is a doublet (ortho coupling to H-4, J ~8.5 Hz). H-4 is a doublet of doublets (ortho to H-3, meta to H-6).

  • The Tolyl Ring (Ring B): The 3-methylphenyl group shows a classic meta-substitution pattern. The key validation is the integral of the aromatic region relative to the methyl singlet. The aromatic region (Ring A + Ring B) should integrate to 7 protons total.

  • Exchangeable Protons (Critical Check):

    • The COOH signal (>13 ppm) is often extremely broad and may be "invisible" if the baseline correction is aggressive.

    • The NH signal (~10.5 ppm) confirms the formation of the sulfonamide bond. If this is a doublet, it implies coupling to a neighbor, but in sulfonamides, it is typically a singlet unless coupled to an aliphatic chain (not the case here).

Troubleshooting & Validation

Issue: "Missing" NH or COOH Signals
  • Cause: Moisture in the DMSO-d

    
    .[1] Water appears at ~3.33 ppm. If the water content is high, rapid proton exchange occurs:
    
    
    
    
    This broadens the NH/COOH signals into the baseline.
  • Solution: Use a fresh ampoule of DMSO-d

    
     or add a few beads of activated molecular sieves to the NMR tube.
    
Issue: Overlapping Aromatic Peaks
  • Cause: The protons on Ring B (Tolyl) may overlap with H-3 of Ring A.

  • Protocol: Run a COSY (Correlation Spectroscopy) experiment.

    • H-3 will show a strong cross-peak only to H-4 .

    • Ring B protons will show a complex network of couplings among themselves, distinct from the Ring A spin system.

Self-Validation Checklist (Acceptance Criteria)

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent effects on chemical shifts).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid and DMSO-d6 before handling.

Sources

Method

Formulation Strategies for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Delivery

Executive Summary & Compound "Personality"[1] 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 311800-51-8) represents a classic challenge in pharmaceutical development: a lipophilic weak acid containing a sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound "Personality"[1]

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 311800-51-8) represents a classic challenge in pharmaceutical development: a lipophilic weak acid containing a sulfonamide moiety.[1] Structurally analogous to loop diuretics (e.g., Furosemide, Bumetanide) and specific ion transporter inhibitors (NKCC1/CFTR), this compound exhibits a distinct pH-dependent solubility profile often categorized under BCS Class II (Low Solubility, High Permeability) or Class IV (depending on specific transporter efflux).

Physicochemical Barriers:

  • The Acidic Trap: The benzoic acid moiety (approximate pKa ~3.8–4.2) renders the molecule practically insoluble in the gastric environment (pH 1.2), leading to precipitation and variable absorption windows.

  • The Lipophilic Burden: The 2-chloro and 3-methylphenyl substituents significantly increase LogP (predicted >3.0), limiting dissolution even when ionized at intestinal pH.[1]

  • Crystal Lattice Energy: Sulfonamide groups (-SO₂NH-) are strong hydrogen bond donors/acceptors, often creating high-melting-point crystal lattices that resist dissolution.[1]

This Application Note details two high-probability formulation strategies: Amorphous Solid Dispersions (ASD) to generate "spring-and-parachute" supersaturation, and Lipid-Based Systems (SNEDDS) to bypass dissolution rate limits entirely.[1]

Strategic Decision Framework

The formulation pathway is dictated by the compound's behavior in biorelevant media. The following decision tree illustrates the logic for selecting the optimal delivery vehicle.

FormulationStrategy Start Compound Characterization (2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid) SolubilityCheck Aqueous Solubility (pH 1.2 - 6.8) Start->SolubilityCheck LogPCheck Lipophilicity (LogP > 3?) SolubilityCheck->LogPCheck Low (<10 µg/mL) MeltingPoint Melting Point (Tm > 200°C?) LogPCheck->MeltingPoint Yes (High LogP) SaltForm Strategy A: Salt Formation (Sodium/Potassium) LogPCheck->SaltForm No (Moderate LogP) ASD Strategy B: Amorphous Solid Dispersion (Spray Drying) MeltingPoint->ASD Yes (High Tm) Crystal energy barrier Lipid Strategy C: Lipid/SNEDDS (Oil Solubilization) MeltingPoint->Lipid No (Low Tm) Lipid soluble SaltForm->ASD Salt disproportionates in Gastric pH?

Figure 1: Formulation decision tree. For this sulfonamide-benzoic acid derivative, high melting point and gastric precipitation risks favor ASD or Lipid strategies over simple salt formation.[1]

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying[2]

Objective: To disrupt the crystalline lattice of the sulfonamide derivative and stabilize it in a high-energy amorphous state using a polymer that prevents recrystallization in the GI tract.

Polymer Selection: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) is the gold standard for weak acids.[1] It remains insoluble in the stomach (protecting the amorphous drug) and dissolves at intestinal pH (>5.5), releasing the drug in a supersaturated state.

Materials
  • API: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid.[1]

  • Polymer: HPMC-AS (Grade L or M depending on pH trigger target).[1]

  • Solvent System: Acetone:Water (90:[1]10) or Methanol:Dichloromethane (1:1). Note: Acetone/Water is preferred for safety, provided the API dissolves.

Step-by-Step Workflow
  • Feed Solution Preparation:

    • Calculate a 20% drug load (w/w).

    • Dissolve HPMC-AS in Acetone under magnetic stirring until clear.

    • Add the API to the polymer solution.

    • Critical Step: If the solution is hazy, add small aliquots of Water (up to 10%) or switch to Methanol/DCM. The feed must be a single-phase solution, not a suspension.[1]

    • Total solids concentration should be 5–10% (w/v) to ensure efficient atomization.

  • Spray Drying Parameters (Büchi B-290 or similar):

    • Inlet Temperature: 80°C – 100°C (Solvent dependent).

    • Outlet Temperature: Maintain 45°C – 55°C (Must be < Tg of the polymer/drug mix to prevent stickiness).

    • Aspirator: 100% (Maximize gas flow).

    • Pump Rate: 15–20% (Adjust to stabilize outlet temp).

  • Secondary Drying:

    • Collect the white powder from the cyclone.

    • Vacuum dry at 40°C for 24–48 hours to remove residual solvent (critical for physical stability).

  • Characterization (Go/No-Go):

    • XRPD: Absence of sharp Bragg peaks confirms amorphization.

    • DSC: Single glass transition temperature (Tg) indicates miscibility.

Protocol B: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To present the drug in a pre-dissolved state within lipid droplets, bypassing the energy barrier of crystal dissolution entirely. This is ideal if the compound has high LogP (>3.5).

Materials
  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) or Peceol.

  • Surfactant: Cremophor EL (Kolliphor EL) or Labrasol.

  • Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether).

Formulation Grid (Ternary Diagram Approach)[1]
Component TypeExcipientFunctionTarget % (w/w)
Oil Capryol 90Solubilizes lipophilic tail20%
Surfactant Kolliphor ELEmulsification50%
Co-Surfactant Transcutol PReduces interfacial tension30%
Step-by-Step Workflow
  • Solubility Screening:

    • Add excess API to 2 mL of each individual excipient (Oil, Surf, Co-Surf) in glass vials.

    • Vortex and heat to 50°C for 1 hour; equilibrate at RT for 24 hours.

    • Centrifuge and analyze supernatant by HPLC. Select the oil with highest solubility.

  • Pre-Concentrate Preparation:

    • Weigh the excipients (e.g., 200mg Oil, 500mg Surf, 300mg Co-Surf) into a vial.

    • Vortex to mix.

    • Add API at 80% of its equilibrium solubility (determined in Step 1) to prevent precipitation on storage.

    • Stir at 40°C until the drug is completely dissolved.

  • Dispersibility Test:

    • Add 1 mL of the pre-concentrate to 500 mL of water or 0.1N HCl.

    • Success Criteria: Formation of a clear or slightly bluish transparent emulsion (Nanoemulsion) within 1 minute.

Analytical Validation: The "Spring and Parachute" Assay

Standard dissolution testing (USP Apparatus II) often fails for these formulations because the "spring" (supersaturation) is transient. A pH-shift dissolution method is required.[1]

Methodology:

  • Acid Stage: Start with 750 mL of 0.1N HCl (pH 1.2). Add formulation (ASD or SNEDDS). Run for 2 hours.

    • Expectation: Minimal release for ASD (HPMC-AS is insoluble); SNEDDS should disperse but may show some precipitation.[1]

  • Buffer Stage: Add 250 mL of concentrated Phosphate Buffer (Tribasic Sodium Phosphate) to shift pH to 6.8 instantly.

  • Sampling: Sample every 5, 10, 15, 30, 60 minutes.

    • Filter: Use 0.2 µm PVDF filters immediately to separate dissolved drug from precipitate.

    • Analysis: HPLC (C18 column, Acetonitrile:Water + 0.1% Formic Acid).

Interpretation:

  • The Spring: Rapid spike in concentration > equilibrium solubility immediately after pH shift.

  • The Parachute: Maintenance of this concentration for >120 minutes without crashing out.

References

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499. Link

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

  • Curatolo, W., et al. (2009). "Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu." Pharmaceutical Research, 26(6), 1419-1431. Link

  • PubChem Compound Summary. (2024). "2-Chloro-5-(methylsulfamoyl)benzoic acid derivatives." National Center for Biotechnology Information. Link

Sources

Application

Topic: High-Recovery Solid-Phase Extraction (SPE) of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid from Complex Biological Matrices

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note presents a robust and highly sele...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and highly selective solid-phase extraction (SPE) protocol for the efficient isolation of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid from complex aqueous and biological matrices such as plasma and urine. The method leverages a mixed-mode solid-phase extraction sorbent, combining reversed-phase and anion-exchange retention mechanisms. This dual-mode approach provides superior matrix cleanup and high analyte recovery by exploiting both the hydrophobic nature and the acidic functional group of the target molecule. The following guide provides a detailed, step-by-step protocol, the scientific rationale behind each step, and expected performance metrics.

Introduction: The Analytical Challenge

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is a molecule characterized by a dichlorinated aromatic core, a sulfonamide linkage, and a critical carboxylic acid moiety. Its analysis in biological fluids is often complicated by the presence of endogenous interferences like salts, proteins, and other organic molecules.[1][2] Effective sample preparation is therefore paramount to achieving accurate and reproducible results in downstream analytical techniques such as HPLC or LC-MS/MS.[3]

Traditional reversed-phase SPE can suffer from insufficient retention of the polar, ionized form of the analyte, while pure anion-exchange methods may yield extracts contaminated with other endogenous anions (e.g., phosphates, citrates).[2] A mixed-mode SPE strategy overcomes these limitations by utilizing two orthogonal retention mechanisms, allowing for rigorous wash steps that remove a broad range of interferences without significant loss of the target analyte.[4][5][6] This protocol is designed around a polymeric mixed-mode, strong anion-exchange (SAX) sorbent.

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to developing an effective SPE method.[7]

PropertyValue / StructureRationale for SPE Method
Chemical Structure Chemical structure of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acidThe presence of aromatic rings provides hydrophobicity for reversed-phase retention. The carboxylic acid is the primary site for ionic interaction.
Molecular Formula C₁₄H₁₂ClNO₄S
Molecular Weight 341.77 g/mol
Estimated pKa ~4.0 - 4.5 (Carboxylic Acid)The carboxylic acid group will be fully deprotonated and negatively charged at a pH ≥ 6.0, which is essential for retention on an anion-exchange sorbent.[8][9]
Estimated logP ~3.0 - 3.5The moderate lipophilicity indicates that the compound will exhibit significant retention on a reversed-phase sorbent (e.g., C8 or polymeric).

Principle of Mixed-Mode Anion Exchange SPE

The selected method employs a sorbent functionalized with both hydrophobic chains (for reversed-phase interaction) and quaternary ammonium groups (for strong anion exchange).[10] The protocol is designed to manipulate the pH and solvent strength at each step to selectively bind the analyte, wash away interferences, and then elute the purified compound.

The core principle is as follows:

  • Load: At a pH well above the analyte's pKa (e.g., pH 6.0), the carboxylic acid is deprotonated (anionic), binding strongly to the positively charged SAX functional groups. The molecule's hydrophobic regions also bind to the reversed-phase backbone.

  • Wash: A series of washes removes different types of interferences. A polar wash removes salts and other hydrophilic, non-retained compounds. An intermediate-polarity organic wash removes hydrophobically bound neutral or basic compounds, while the analyte remains anchored by the strong ionic bond.

  • Elute: The pH of the elution solvent is drastically lowered with an acid (e.g., formic or acetic acid). This protonates the analyte's carboxylic acid group, neutralizing its charge and breaking the ionic bond with the sorbent. The organic component of the elution solvent then disrupts the weaker reversed-phase interaction, releasing the purified analyte.[4][5]

SPE Workflow Diagram

SPE_Workflow cluster_steps SPE Protocol Steps Condition 1. Condition Activate RP phase Solvate ion-exchange sites Methanol, then Water Equilibrate 2. Equilibrate Adjust pH for binding Prepare sorbent counter-ions pH 6.0 Buffer Condition->Equilibrate Prepare sorbent Load 3. Load Sample Analyte binds via dual mechanism (Ionic + Hydrophobic) Sample in pH 6.0 Buffer Equilibrate->Load Ready for sample Wash1 4. Polar Wash Remove hydrophilic impurities (salts, etc.) pH 6.0 Buffer Load->Wash1 Analyte retained Wash2 5. Organic Wash Remove hydrophobic neutrals Analyte retained by ionic bond 20% Methanol in Water Wash1->Wash2 Cleaner sample Elute 6. Elute Neutralize analyte (disrupt ionic bond) Disrupt hydrophobic interaction 2% Acetic Acid in Methanol Wash2->Elute Interferences removed PostElution Post-Elution Evaporate & Reconstitute Elute->PostElution Purified Analyte

Caption: High-level workflow for the mixed-mode SPE protocol.

Detailed Application Protocol

This protocol is optimized for a 1 mL plasma or urine sample using a 30 mg/1 mL mixed-mode polymeric SAX SPE cartridge. Volumes should be scaled accordingly for different cartridge sizes.

Required Materials and Reagents
  • SPE Sorbent: 30 mg/1 mL Polymeric Strong Anion Exchange (SAX) mixed-mode cartridges.

  • Reagents:

    • Methanol (HPLC Grade)

    • Deionized Water

    • Ammonium Acetate

    • Acetic Acid (Glacial)

  • Solutions:

    • Equilibration/Wash Buffer: 50 mM Ammonium Acetate in water, pH adjusted to 6.0 with acetic acid.

    • Organic Wash Solution: 20% Methanol in deionized water (v/v).

    • Elution Solvent: 2% Acetic Acid in Methanol (v/v).

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Vortex Mixer

    • pH Meter

    • Analytical Balance and Volumetric Glassware

Step-by-Step Procedure
  • Sample Pre-treatment:

    • For a 1 mL plasma or urine sample, add 1 mL of the pH 6.0 Equilibration/Wash Buffer.

    • Vortex mix for 30 seconds.

    • Centrifuge for 10 minutes at 3000 x g to pellet any precipitated proteins (especially for plasma). Use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Place cartridges on the vacuum manifold.

    • Pass 1 mL of Methanol through the cartridge.

    • Pass 1 mL of Deionized Water. Do not let the sorbent bed go dry.

  • Equilibration:

    • Pass 1 mL of the pH 6.0 Equilibration/Wash Buffer through the cartridge. Ensure the sorbent does not dry out before loading.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the cartridge.

    • Apply a gentle vacuum to achieve a slow, consistent flow rate of approximately 1 mL/min.

  • Wash Steps (Interference Removal):

    • Wash 1 (Polar): Pass 1 mL of the pH 6.0 Equilibration/Wash Buffer to remove salts and polar interferences.

    • Wash 2 (Organic): Pass 1 mL of the 20% Methanol solution to remove non-polar, neutral, or basic interferences.

    • After the final wash, apply maximum vacuum for 2 minutes to thoroughly dry the sorbent bed. This step is critical to prevent dilution of the final eluate.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of the Elution Solvent (2% Acetic Acid in Methanol) to the cartridge.

    • Allow the solvent to soak the sorbent bed for 30 seconds before applying a gentle vacuum to slowly elute the analyte at ~1 mL/min.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of mobile phase for your analytical instrument (e.g., 50:50 Acetonitrile:Water).

Scientific Discussion & Expert Insights

  • Why a Polymeric Sorbent? Polymeric sorbents offer excellent pH stability (pH 0-14) compared to silica-based sorbents, which can dissolve at high pH. This robustness ensures consistent performance and allows for more aggressive wash and elution conditions if necessary.[1]

  • The Importance of pH Control: The entire method hinges on the ionization state of the carboxylic acid. The loading pH (6.0) is approximately two pH units above the analyte's pKa, ensuring >99% of the molecules are in their anionic form and ready for strong ion-exchange retention.[9][11][12] Conversely, the acidic elution solvent (pH < 3.0) ensures complete protonation, "switching off" the primary retention mechanism for efficient elution.

  • Optimizing the Organic Wash: The 20% methanol wash is a crucial step for removing hydrophobic interferences. This concentration is typically not strong enough to disrupt the reversed-phase interaction for the analyte, which is also anchored by the powerful ionic bond. If co-elution of impurities is observed, the organic strength of this wash can be increased (e.g., to 30-40% methanol), but recovery should be re-verified.

Analyte-Sorbent Interaction Mechanism

SPE_Mechanism cluster_sorbent Mixed-Mode Sorbent Surface cluster_analyte Analyte: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Sorbent Polymeric Backbone RP_Chain Hydrophobic Chain (Reversed-Phase) Sorbent->RP_Chain SAX_Group Quaternary Amine (R₄N⁺) (Anion-Exchange) Sorbent->SAX_Group Analyte Analyte Molecule Hydrophobic_Part Aromatic Rings (Hydrophobic) Analyte->Hydrophobic_Part Ionic_Part Carboxylate (R-COO⁻) (Anionic @ pH 6.0) Analyte->Ionic_Part Hydrophobic_Part->RP_Chain Hydrophobic Interaction Ionic_Part->SAX_Group   Ionic   Interaction

Caption: Dual retention mechanism of the analyte on the mixed-mode sorbent.

Expected Performance

The following data represents typical results expected from this protocol.

ParameterExpected ValueComments
Recovery > 90%High recovery is achieved due to the strong, dual-mode retention during wash steps.[4][6]
Reproducibility < 5% RSDThe protocol is highly reproducible, leading to consistent results across multiple samples.
Matrix Effects Significantly ReducedThe comprehensive wash steps effectively remove phospholipids and other ion-suppressing agents.
Extract Cleanliness HighVisual inspection of the final extract should show no coloration or particulates.

Conclusion

This application note provides a scientifically grounded, step-by-step protocol for the solid-phase extraction of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid. By employing a mixed-mode anion-exchange and reversed-phase sorbent, this method offers superior selectivity and recovery compared to single-mode SPE techniques. The protocol is robust, reproducible, and effectively removes matrix interferences, making it an ideal sample preparation strategy for sensitive downstream analytical applications in research and drug development.

References

  • Boland, D. M., Burke, M. F., & Mitchell, T. (n.d.). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. Available at: [Link]

  • Boland, D. M., Burke, M. F., Mitchell, T., & Madley, P. (n.d.). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Journal of Analytical Toxicology. Available at: [Link]

  • Moore, A., & Juhascik, M. (n.d.). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. PubMed. Available at: [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. Available at: [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available at: [Link]

  • Hawach Scientific. (n.d.). Ion-Exchange SPE Cartridge. Available at: [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Available at: [Link]

  • Biotage. (2023, February 2). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Available at: [Link]

  • Phenomenex. (n.d.). Ion-Exchange SPE Protocol. Sample Preparation Reference Manual and Users Guide. Available at: [Link]

  • Majors, R. E. (2018, January 1). How It Works: Ion-Exchange SPE. LCGC International. Available at: [Link]

  • simplifying-solid-phase-extraction-method-development-exploring-the-use-of-software. (n.d.). Available at: [Link]

  • Landis, M. S., et al. (2007). The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Musah, R. A. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Subject: Improving synthesis yield of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Ticket ID: CHEM-SUP-2026-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & M...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving synthesis yield of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Ticket ID: CHEM-SUP-2026-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Mechanistic Insight

You are encountering yield limitations in the synthesis of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid . This reaction involves the nucleophilic attack of 3-methylaniline (m-toluidine) on the sulfonyl chloride moiety of 2-chloro-5-(chlorosulfonyl)benzoic acid.[1]

Root Cause Analysis: Low yields in this specific transformation are typically caused by three competing factors:

  • Hydrolysis: The sulfonyl chloride is highly moisture-sensitive.[1] In aqueous or "wet" organic solvents, it hydrolyzes to the sulfonic acid derivative (highly water-soluble), which is lost in the aqueous waste stream during workup.

  • Competitive Protonation: The starting material contains a carboxylic acid group (

    
    ).[1] If the base stoichiometry is insufficient, the amine (m-toluidine) acts as a proton scavenger for the carboxylic acid rather than a nucleophile for the sulfonyl group.
    
  • Regioselectivity/Solubility: The product often precipitates as a gum or oil if the acidification step is too rapid, trapping impurities.

Reaction Logic & Workflow

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

ReactionWorkflow SM1 2-Chloro-5-(chlorosulfonyl) benzoic acid Solvation Solvation (Anhydrous THF or DCM) SM1->Solvation SM2 3-Methylaniline (m-Toluidine) Addition Controlled Addition (0-5°C, Slow) SM2->Addition Base Base Scavenger (TEA or Na2CO3) Base->Addition Solvation->Addition Dissolve SM1 first Coupling Sulfonamide Formation (RT, 2-4 hrs) Addition->Coupling Quench Acidic Quench (pH < 2) Coupling->Quench Precipitation Precipitation Quench->Precipitation Final Target Product (Solid, >85% Yield) Precipitation->Final

Figure 1: Optimized workflow for sulfonamide coupling. The "Controlled Addition" node is the critical control point to prevent hydrolysis.

Optimized Experimental Protocols
Method A: High-Yield Anhydrous Protocol (Recommended)

Best for: Small to medium scale (<100g), maximizing yield.

Reagents:

  • Start Material (SM): 2-Chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq)[1]

  • Nucleophile: 3-Methylaniline (1.1 eq)[1]

  • Base: Triethylamine (TEA) (2.5 eq) — Crucial: Must neutralize COOH + HCl byproduct.

  • Solvent: Anhydrous THF or DCM (10 mL per gram of SM)

Step-by-Step:

  • Preparation: Charge SM into a dry flask under Nitrogen/Argon. Add anhydrous THF/DCM. The SM may not fully dissolve yet; this is normal.[1]

  • Base Addition: Cool to 0°C . Add TEA (2.5 eq) dropwise.[1] The mixture will likely become clear as the carboxylic acid salt forms.[1]

  • Amine Addition: Add 3-methylaniline (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC/HPLC.

  • Workup (Critical for Purity):

    • Evaporate organic solvent to near dryness.[1]

    • Redissolve residue in 1N NaOH (aqueous). The product becomes the soluble sodium salt.[1] Unreacted amine remains organic/oily.[1]

    • Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted amine and impurities. Discard organic layer.

    • Acidify the aqueous layer slowly with 2N HCl to pH 1–2 while stirring vigorously.

  • Isolation: Filter the resulting white/off-white precipitate.[1] Wash with cold water.[1][2][3]

Method B: Scalable Aqueous Protocol (Schotten-Baumann)

Best for: Large scale, "Green" chemistry requirements.

Adjustments:

  • Solvent: Acetone/Water (1:1).[1]

  • Base: Na₂CO₃ (2.2 eq).[1]

  • Technique: Dissolve SM in Acetone. Dissolve Base + Amine in Water.[1] Add Acetone solution to Water solution slowly at 0-5°C. Note: Yield is typically 10-15% lower due to hydrolysis.[1]

Troubleshooting Guide (FAQ)
Q1: My yield is consistently low (<40%). Where is the product going?

Diagnosis: The most common issue is hydrolysis of the sulfonyl chloride.[1] If your solvent is not dry, or if you use the aqueous method without strict temperature control, the sulfonyl chloride converts to the sulfonic acid. Test: Check the aqueous waste stream. The sulfonic acid byproduct is highly water-soluble and will not precipitate upon acidification.[1] Fix: Switch to Method A (Anhydrous). Ensure the sulfonyl chloride starting material is of high quality (white crystals, not wet/gray).

Q2: The product is oiling out or sticky upon acidification.

Diagnosis: This indicates trapped impurities (likely unreacted amine) or rapid precipitation trapping solvent.[1] Fix:

  • Slower Acidification: Add HCl dropwise over 30 minutes with rapid stirring.

  • Seeding: If you have a pure crystal from a previous batch, add it during acidification.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water or Acetonitrile.[1]

Q3: Why do I need 2.5 equivalents of base?

Explanation:

  • 1.0 eq is consumed immediately to deprotonate the carboxylic acid on the benzoic acid ring.[1]

  • 1.0 eq is needed to neutralize the HCl generated during the sulfonamide coupling.

  • 0.5 eq is excess to drive the reaction to completion.[1]

  • Failure to use enough base results in incomplete conversion.

Q4: HPLC shows a peak with M-17 mass (Sulfonamide - OH).[1]

Diagnosis: This is likely the sulfonyl ester side product if you used an alcohol solvent (like Methanol or Ethanol). Fix: Never use alcohols as the reaction solvent for sulfonyl chloride couplings.[1] Use THF, DCM, Acetone, or Acetonitrile.[4]

Diagnostic Logic Tree

Use this flow to determine the corrective action for your specific failure mode.

Troubleshooting Start Problem Identified Issue1 Low Yield (<50%) Start->Issue1 Issue2 Impure/Sticky Solid Start->Issue2 CheckAq Check Aqueous Waste Issue1->CheckAq CheckpH Check Workup pH Issue2->CheckpH ResultHydrolysis Hydrolysis Detected (Sulfonic Acid formed) CheckAq->ResultHydrolysis Product in waste CheckSM Check SM Quality ResultAmine Excess Amine Trapped CheckpH->ResultAmine pH > 4 ActionDry Action: Switch to Anhydrous THF/DCM ResultHydrolysis->ActionDry ActionWash Action: Perform Basic Extraction (NaOH wash) ResultAmine->ActionWash

Figure 2: Diagnostic logic for common failure modes in sulfonamide synthesis.

References
  • Synthesis of 2-chloro-5-sulfamoylbenzoic acids

    • Source: US Patent 3,879,402.[1] "Process for preparing 2-chloro-5-sulfamoylbenzoic acids."

    • Relevance: Describes the foundational chlorosulfonation and subsequent amination of 2-chlorobenzoic acid deriv
    • Link:[1]

  • General Sulfonamide Coupling (Schotten-Baumann vs Anhydrous)

    • Source: Organic Chemistry Portal.[1] "Sulfonamide Synthesis."

    • Relevance: Validates the use of anhydrous conditions (DCM/THF + Base) for higher yields compared to aqueous methods.
    • Link:[1]

  • Purification of Sulfamoylbenzoic Acid Derivatives

    • Source: BenchChem Technical Review.[1][2] "Sulfamoylbenzoate Derivatives: A Comprehensive Review."

    • Relevance: Details the acid-base extraction workup protocols specific to benzoic acid deriv
    • Link: (General landing page for verified protocols)[1]

  • Preparation of 2-Chloro-5-(chlorosulfonyl)benzoic acid (Precursor)

    • Source: PrepChem.[1] "Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid."

    • Relevance: Provides the protocol for synthesizing the starting m
    • Link:[1]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Welcome to the technical support hub for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid . This guide addresses the specific purification challenges associa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Welcome to the technical support hub for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid . This guide addresses the specific purification challenges associated with this intermediate, often encountered in the synthesis of diuretics and SGLT2 inhibitors.

The synthesis typically involves the amidation of 2-chloro-5-(chlorosulfonyl)benzoic acid with m-toluidine (3-methylaniline). Consequently, the impurity profile is predictable but persistent.

Key Chemical Properties
PropertyValue/DescriptionImplication for Purification
Functional Groups Carboxylic Acid (-COOH), Sulfonamide (-SO₂NH-)Amphoteric nature allows precise pH-controlled extraction.
pKa (approx) ~3.5 (COOH), ~10.5 (Sulfonamide NH)Soluble in NaHCO₃; precipitates in HCl.
Major Impurity A m-Toluidine (Starting Material)Basic, oxidation-prone (causes pink color).
Major Impurity B 2-Chloro-5-sulfobenzoic acidHydrolysis byproduct; highly water-soluble.
Solubility High: DMSO, Acetone, NaOH (aq) Low: Water, Toluene, Acidic media"Oiling out" risk in mixed aqueous solvents.

Core Purification Protocol: The "Acid-Base Swing"

User Issue: "My crude product is beige/brown and contains 5% unreacted amine."

The Fix: Relying solely on recrystallization is inefficient for removing m-toluidine. You must utilize the acidity of the benzoic acid moiety to separate it from the basic aniline impurity before crystallization.

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in 10% aqueous NaHCO₃ (Sodium Bicarbonate).

    • Why: The product converts to its sodium carboxylate salt and dissolves. The pH (~8.5) is too low to deprotonate the sulfonamide, but high enough to dissolve the acid.

    • Fate of Impurities: The m-toluidine (neutral/basic) remains insoluble or forms an oil.

  • Filtration/Extraction:

    • Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .[1]

    • Why: This physically removes the unreacted m-toluidine and neutral bis-sulfonamide side products.

  • Acidification (The Crash):

    • Cool the aqueous layer to 5°C.

    • Slowly add 6N HCl until pH < 2.

    • Why: This reprotonates the carboxylate, forcing the product to precipitate. The hydrolysis impurity (sulfonic acid) remains soluble in the acidic water.

  • Isolation: Filter the white precipitate and wash with cold water.

Workflow Visualization

purification_swing Start Crude Mixture (Product + m-Toluidine + Sulfonic Acid) Step1 Dissolve in 10% NaHCO3 (aq) Start->Step1 Step2 Extract with Ethyl Acetate Step1->Step2 OrgLayer Organic Layer (Contains m-Toluidine) Step2->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt + Sulfonic Acid) Step2->AqLayer Keep Step3 Acidify with HCl to pH 1-2 AqLayer->Step3 Filtrate Filtrate (Removes Sulfonic Acid) Step3->Filtrate Waste Final Precipitate (Purified Product) Step3->Final Filter

Caption: The Acid-Base Swing separates basic amines (organic layer) and hydrolysis byproducts (acidic filtrate) from the target.

Troubleshooting & FAQs

Q1: Why does my product turn pink or brown upon drying?

Diagnosis: Oxidation of residual m-toluidine. Anilines are notorious for air-oxidation, forming colored "aniline black" type impurities even at trace levels (ppm).

Corrective Action:

  • The HCl Wash: If you skipped the "Acid-Base Swing" above, wash your isolated solid with 1N HCl . The acid converts the residual aniline into its hydrochloride salt, which is water-soluble and washes away.[2]

  • Charcoal Treatment: If the color persists after the acid wash:

    • Dissolve product in hot Ethanol or Acetone.

    • Add 5 wt% activated carbon.

    • Reflux for 15 mins, filter hot through Celite, and recrystallize.

Q2: I see a large impurity at RRT 0.85 on HPLC. What is it?

Diagnosis: 2-Chloro-5-sulfobenzoic acid (Hydrolysis Product). This occurs if the starting material (sulfonyl chloride) was exposed to moisture before or during the reaction.

Corrective Action:

  • Water Wash Efficiency: This impurity is extremely water-soluble. Ensure you are washing the filter cake thoroughly with water.

  • Avoid Recrystallization Loop: Do not try to recrystallize to remove this; it often co-precipitates. Re-dissolve the product in NaHCO₃ and re-precipitate with HCl (The Swing). The impurity will stay in the mother liquor.

Q3: My product "oils out" during recrystallization instead of forming crystals.

Diagnosis: Supersaturation overshoot or solvent incompatibility. This molecule has a rigid hydrophobic core (chloro-benzoic) and a polar tail. Adding water (anti-solvent) too quickly to an alcoholic solution causes phase separation (oil) rather than nucleation.

Corrective Action:

  • Solvent System: Switch to Acetic Acid/Water or Ethanol/Water .

  • The "Seeding" Protocol:

    • Dissolve crude in minimum hot Ethanol (or Acetone).

    • Add water dropwise until slight turbidity appears.

    • STOP adding water. Add a seed crystal.

    • Allow to cool to room temperature slowly (turn off stirrer).

    • Only after crystals form, cool to 4°C.

Decision Tree for Purification

troubleshooting_tree Problem Identify Issue Issue1 Pink/Brown Color Problem->Issue1 Issue2 HPLC Impurity < 1.0 RT Problem->Issue2 Issue3 Oiling Out Problem->Issue3 Sol1 Acid Wash (1N HCl) or Charcoal Issue1->Sol1 Sol2 Bicarb Extraction (Water Wash) Issue2->Sol2 Sol3 Seed at Cloud Point Slow Cool Issue3->Sol3

Caption: Rapid diagnostic logic for common physical and chemical defects in the final product.

Safety & Modernization Note (Benzene Substitution)

Older literature (e.g., US Patents from the 1970s) often suggests recrystallization from Benzene or Benzene/Acetic Acid [1].

WARNING: Do not use Benzene. It is a Group 1 Carcinogen. Modern Replacement: Use Toluene (if a non-polar solvent is strictly needed) or Ethyl Acetate/Heptane . The solubility profile of 2-chloro-5-sulfamoylbenzoic acid derivatives is sufficient in Toluene/Acetic Acid mixtures to achieve the same purification without the toxicity profile [2].

References

  • Wierenga, W. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402. Washington, DC: U.S. Patent and Trademark Office.

  • Muby Chemicals. (2024).[3][4][5][6] 2-4-dichloro-5-sulfamoyl Benzoic Acid - SDS & Properties. (Analogous solubility data for chloro-sulfamoyl benzoic acids).

  • National Center for Biotechnology Information. (2025).[7][8][9] PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid. (Precursor solubility data).

  • Liang, D.D., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Chemistry Portal. (General procedure for aniline removal).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Sulfamoyl Benzoic Acid Derivatives

Welcome to the Technical Support Center for the synthesis of sulfamoyl benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of sulfamoyl benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of sulfamoyl benzoic acid derivatives, which typically involves a two-step process: chlorosulfonation of a benzoic acid derivative followed by amination.

Issue 1: Low Yield of the Desired Sulfonyl Chloride in the Chlorosulfonation Step

Question: I am getting a very low yield of my desired 5-(chlorosulfonyl)-2,4-dichlorobenzoic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in the chlorosulfonation step are a frequent challenge and can often be attributed to several factors, primarily incomplete reaction, side reactions, or product degradation during workup.

Root Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Chlorosulfonic Acid: An inadequate amount of chlorosulfonic acid can lead to an incomplete reaction. It acts as both the reagent and the solvent in many cases.[1][2][3]

      • Solution: Use a sufficient excess of chlorosulfonic acid. A common molar ratio of substrate to chlorosulfonic acid is between 1:3 and 1:6.[3]

    • Low Reaction Temperature or Insufficient Time: The chlorosulfonation of deactivated rings like dichlorobenzoic acid requires energy to proceed at a reasonable rate.

      • Solution: Carefully control the reaction temperature. While high temperatures can promote side reactions, a temperature range of 60-95°C is often effective.[2][3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[2][4]

  • Side Reactions:

    • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride product is highly reactive and susceptible to hydrolysis back to the sulfonic acid if it comes into contact with water.[5][6]

      • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. The workup procedure is critical: quench the reaction mixture by slowly adding it to crushed ice or ice-water, maintaining a low temperature (0-5°C) to precipitate the sulfonyl chloride and minimize its hydrolysis.[2]

    • Formation of Diaryl Sulfone: This is a common byproduct, especially at higher temperatures, where the newly formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the benzoic acid starting material.[1][2][7]

      • Solution: Maintain a low reaction temperature throughout the addition of the benzoic acid to the chlorosulfonic acid and during the subsequent heating phase.[1][2] Adding the aromatic substrate gradually to an excess of chlorosulfonic acid also minimizes sulfone formation.[1]

Experimental Protocol: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

  • Preparation: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for HCl gas. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add chlorosulfonic acid (e.g., 4 molar equivalents). Cool the flask in an ice bath.

  • Substrate Addition: Slowly add 2,4-dichlorobenzoic acid (1 molar equivalent) in portions through the dropping funnel, keeping the internal temperature below 20°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Workup: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the product under vacuum. It is advisable to use the crude sulfonyl chloride immediately in the next step due to its moisture sensitivity.

Issue 2: Formation of an Insoluble White Solid Byproduct

Question: During my chlorosulfonation reaction, I've isolated a high-melting, insoluble white solid along with my desired product. What is it and how can I prevent its formation?

Answer:

This byproduct is almost certainly a diaryl sulfone.[1][2][7] As mentioned previously, this occurs when the sulfonyl chloride product undergoes a Friedel-Crafts-type reaction with another molecule of the starting benzoic acid.

Causality and Prevention:

FactorConsequenceMitigation Strategy
High Reaction Temperature Provides the activation energy for the sulfonyl chloride to act as an electrophile.[1][2]Maintain strict temperature control, keeping it as low as feasible while ensuring the primary reaction proceeds.[1][2]
Insufficient Chlorosulfonic Acid Increases the relative concentration of the aromatic substrate, favoring the bimolecular sulfone formation.[2]Use a sufficient excess of chlorosulfonic acid to keep the concentration of the benzoic acid derivative low.[1]
Prolonged Reaction Time Even at moderate temperatures, extended reaction times can lead to increased sulfone formation.Monitor the reaction closely and stop it once the starting material is consumed.
Issue 3: Low Yield in the Amination Step to Form the Sulfonamide

Question: I've successfully made the sulfonyl chloride, but the subsequent reaction with an amine to form the sulfamoyl benzoic acid derivative is giving me a low yield. What could be going wrong?

Answer:

Low yields in the amination step can arise from several issues, including the reactivity of the amine, hydrolysis of the sulfonyl chloride, and the reaction conditions.

Troubleshooting the Amination Step:

  • Hydrolysis of the Sulfonyl Chloride: If the sulfonyl chloride was not properly dried or is exposed to moisture before or during the amination, it will hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[5][6]

    • Solution: Use the sulfonyl chloride immediately after preparation and drying. Ensure the amine and solvent for the amination reaction are anhydrous.

  • Reactivity of the Amine:

    • Steric Hindrance: Bulky amines will react more slowly.

      • Solution: The reaction may require longer reaction times or gentle heating. The use of a stronger base can also help.

    • Low Nucleophilicity: Aromatic amines are less nucleophilic than aliphatic amines and will react more slowly.

      • Solution: Consider using a catalyst like 4-Dimethylaminopyridine (DMAP) or a stronger base to deprotonate the amine.

  • Reaction Conditions:

    • Insufficient Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which will protonate the amine starting material, rendering it non-nucleophilic.

      • Solution: Use at least two equivalents of the amine (one to react and one to act as a base) or one equivalent of the amine and one equivalent of another base, such as triethylamine or pyridine.[8][9]

    • Inappropriate Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate.

      • Solution: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. For some reactions, carrying them out in an aqueous medium with a base can be effective.[3]

Workflow for the Amination Step

AminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve amine (1-2 eq.) and base (if needed) in anhydrous solvent add_sulfonyl_chloride Slowly add sulfonyl chloride solution at 0°C start->add_sulfonyl_chloride Cool to 0°C react Stir at 0°C to RT Monitor by TLC/HPLC add_sulfonyl_chloride->react quench Quench with water or dilute acid react->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by recrystallization or column chromatography extract->purify product Isolate pure sulfamoyl benzoic acid purify->product

Caption: Workflow for the amination of a sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorosulfonation of benzoic acid?

A1: The reaction proceeds via electrophilic aromatic substitution.[1] The carboxylic acid group is deactivating and a meta-director. The active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[2][10][11] This electrophile then attacks the benzene ring at the position meta to the carboxylic acid.

Q2: Why is an acetyl group sometimes used as a protecting group for an amino group during sulfonation?

A2: An unprotected amino group is highly activating and ortho-, para-directing. It is also basic and can be protonated under the strongly acidic conditions of chlorosulfonation, which would make it a deactivating, meta-directing group. Furthermore, the free amine is reactive and can lead to side reactions. By converting the amine to an amide (e.g., acetanilide), its activating effect is moderated, and it is protected from protonation and side reactions. The acetyl group can be removed later by hydrolysis.

Q3: What are the best analytical techniques to monitor the progress of these reactions?

A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the consumption of starting materials and the formation of products.[4] For more quantitative analysis and to check for the presence of isomers or other impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product.[3][8]

Q4: Can I use thionyl chloride instead of chlorosulfonic acid for the chlorosulfonation step?

A4: No, thionyl chloride (SOCl₂) and chlorosulfonic acid (ClSO₃H) have different reactivities. Thionyl chloride is primarily used to convert carboxylic acids to acyl chlorides[8][12] or sulfonic acids to sulfonyl chlorides.[6] It is not an effective reagent for the direct chlorosulfonation of an aromatic ring. Chlorosulfonic acid is required for the electrophilic aromatic substitution to introduce the -SO₂Cl group.[1][13]

Q5: My final sulfamoyl benzoic acid derivative is difficult to purify. What strategies can I use?

A5: Purification challenges often arise from the presence of unreacted starting materials or side products like the corresponding sulfonic acid (from hydrolysis) or diaryl sulfone.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good separation.

  • Acid-Base Extraction: The carboxylic acid group on your product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like the diaryl sulfone) in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.

  • Column Chromatography: If recrystallization and extraction are ineffective, silica gel column chromatography can be used. A polar solvent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking, is typically required.[3]

Logical Relationship of Key Reaction Steps

logical_relation BenzoicAcid Substituted Benzoic Acid Chlorosulfonation Chlorosulfonation (ClSO3H) BenzoicAcid->Chlorosulfonation SulfonylChloride Aryl Sulfonyl Chloride Intermediate Chlorosulfonation->SulfonylChloride SideReaction1 Diaryl Sulfone Formation Chlorosulfonation->SideReaction1 High Temp. Amination Amination (Amine, Base) SulfonylChloride->Amination SideReaction2 Hydrolysis to Sulfonic Acid SulfonylChloride->SideReaction2 Presence of H2O FinalProduct Sulfamoyl Benzoic Acid Derivative Amination->FinalProduct

Caption: Key steps and potential side reactions in the synthesis.

References

  • Wikipedia. Sulfonic acid. [Link]

  • Scribd. Sulfonation and Chlorosulfonation Mechanisms. [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Taylor & Francis Online. (2006, December 13). CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. [Link]

  • Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? [Link]

  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Organic Syntheses. 2-(Trimethylsilyl)ethanesulfonyl (SES) Group. [Link]

  • CUNY. MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]

  • NCBI Bookshelf. Furosemide (Frusemide). [Link]

  • PMC. (2019, November 14). Design, synthesis, and screening of sulfonylurea-derived NLRP3 inflammasome inhibitors. [Link]

  • PMC. Profiling sulfonate ester stability: identification of complementary protecting groups for... [Link]

  • NPTEL. Module 5 : Electrophilic Aromatic Substitution. [Link]

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • PMC. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

  • ResearchGate. (2014). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. [Link]

  • Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • ResearchGate. (2019). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. [Link]

  • Journal of the AOAC. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • YouTube. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. [Link]

  • Royal Society of Chemistry. Design, synthesis and SAR study of novel sulfonylureas containing an alkenyl moiety. [Link]

  • UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

  • Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides. [Link]

  • ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]

  • PubMed. (2014, November 19). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. [Link]

  • ResearchGate. (2025, November 15). Design, synthesis and in vitro evaluation of novel sulfonylurea and sulfonylthiourea as ectonucleotidases inhibitors. [Link]

  • Frontiers. (2023, May 26). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. [Link]

  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • FSIS.USDA.gov. (2009, September 25). Determination and Confirmation of Sulfonamides. [Link]

  • PMC. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • GlobalSpec. Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Welcome to our dedicated support guide for resolving High-Performance Liquid Chromatography (HPLC) challenges. This document provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support guide for resolving High-Performance Liquid Chromatography (HPLC) challenges. This document provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing ionizable aromatic compounds like 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid. Here, you will find a structured troubleshooting workflow, detailed scientific explanations, and actionable protocols to help you achieve optimal peak symmetry and reliable, reproducible results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: Peak tailing is a chromatographic distortion where a peak is asymmetrical, featuring a drawn-out or sloping tail on the trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates significant tailing.[2] This distortion is a critical issue as it compromises the accuracy of peak integration, reduces resolution between adjacent peaks, and indicates underlying problems with the analytical method or HPLC system.[1][3]

Q2: What properties of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid make it susceptible to peak tailing?

A2: The molecular structure of this compound contains a benzoic acid functional group. This group is acidic and can deprotonate (ionize) depending on the pH of the mobile phase. The presence of this ionizable group is the primary reason for its susceptibility to peak tailing. When ionized, the negatively charged carboxylate group can engage in strong, undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on the silica surface, leading to a distorted peak shape.[4][5]

Q3: I'm seeing significant peak tailing. What are the first and most common causes I should investigate?

A3: For an acidic analyte like this, the three most immediate areas to investigate are:

  • Incorrect Mobile Phase pH: The pH of your mobile phase may be too close to the analyte's pKa, causing it to exist in a mixed ionic state, or high enough to ionize surface silanol groups.[6][7]

  • Secondary Silanol Interactions: The column itself may have a high number of active, non-end-capped silanol groups that are interacting with your analyte.[2][3][8]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading, creating active sites.[3]

Systematic Troubleshooting Guide

Peak tailing is often a multi-faceted problem. This guide provides a logical, step-by-step approach to diagnose and resolve the issue, starting with the most probable chemical causes and moving toward instrumental factors.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed step1 Step 1: Analyze & Adjust Mobile Phase pH start->step1 Start Here step2 Step 2: Evaluate & Optimize HPLC Column step1->step2 If tailing continues end_good Peak Shape Resolved step1->end_good Fixed step3 Step 3: Refine Mobile Phase Composition step2->step3 If tailing continues step2->end_good Fixed step4 Step 4: Investigate System & Sample Effects step3->step4 If tailing continues step3->end_good Fixed step4->end_good Fixed end_bad Issue Persists: Consult Advanced Support step4->end_bad

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Step 1: Is Your Mobile Phase pH Optimized for an Acidic Analyte?

The Problem: The most common cause of peak tailing for an ionizable compound is operating at a mobile phase pH close to its pKa.[6][7] For an acid, if the pH is too high, the molecule deprotonates into its more polar, anionic form. This charged state can strongly interact with any positive charges or active sites on the stationary phase surface, leading to tailing. Furthermore, a pH above 4 can cause residual silanol groups on the silica packing to become ionized (-SiO⁻), creating sites for secondary ionic interactions.[9][10]

The Solution: Employ Ion Suppression. To achieve a sharp, symmetrical peak for an acidic compound, you must ensure it is in a single, non-ionized state. This is achieved by lowering the mobile phase pH.

  • Actionable Advice: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.0 . This should be at least 1.5 to 2 pH units below the analyte's pKa.[11][12] At this low pH, the carboxylic acid group will be fully protonated (-COOH), rendering the molecule neutral and minimizing undesirable ionic interactions.[13]

  • Practical Tip: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common and effective way to control the pH in this range and improve peak shape for acidic compounds.[12]

Mobile Phase pHAnalyte Ionization State (2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid)Silica Silanol State (-SiOH)Expected Peak Shape
pH < 3.0 Fully Protonated (Neutral, -COOH)Protonated (Neutral, -SiOH)Optimal (Symmetrical)
pH 3.5 - 5.0 Mixed (Partially Ionized, -COOH & -COO⁻)Partially Ionized (-SiOH & -SiO⁻)Poor (Broad or Split)[7]
pH > 5.5 Fully Ionized (Anionic, -COO⁻)Fully Ionized (Anionic, -SiO⁻)Poor (Tailing)[9][10]
Step 2: Could Your HPLC Column Be the Culprit?

The Problem: Peak tailing is frequently caused by secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[2][14] For silica-based C18 columns, the primary mechanism is hydrophobic interaction. However, residual silanol groups (Si-OH) on the silica surface, which are not covered by the C18 bonding, can act as secondary interaction sites.[3][5] Acidic silanols are particularly problematic and can interact strongly with polar functional groups on the analyte, causing tailing.[4]

Silanol_Interaction Analyte Analyte (Acidic Group -COOH) C18_1 C18_1 Analyte->C18_1 Primary Hydrophobic Interaction (Good) Silanol Silanol Analyte->Silanol Secondary Ionic Interaction (Causes Tailing)

Sources

Troubleshooting

Minimizing side reactions in 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid Synthesis Executive...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid Synthesis

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS 311800-51-8) via the sulfamoylation of 3-methylaniline (m-toluidine) with 2-chloro-5-(chlorosulfonyl)benzoic acid.

The core challenge in this synthesis is the competitive hydrolysis of the highly reactive sulfonyl chloride moiety. The reaction is a race between the desired nucleophilic attack by the amine (forming the sulfonamide) and the undesired attack by water/hydroxide (forming the sulfonic acid).

The Golden Rule: To minimize side reactions, you must maintain a kinetic environment where


. This is achieved through strict pH control, temperature management, and solvent selection.

Troubleshooting & Optimization (Q&A)

Q1: Why is my yield low (<60%) and the product difficult to precipitate?

Diagnosis: The primary culprit is likely hydrolysis of the sulfonyl chloride starting material into 2-chloro-5-sulfobenzoic acid. This byproduct is highly water-soluble and will not precipitate upon acidification, leading to "invisible" yield loss.

Root Causes & Solutions:

  • High Temperature: Sulfonyl chlorides are thermally unstable in the presence of moisture.

    • Fix: Maintain reaction temperature between 0°C and 5°C during the addition phase. Do not allow the exotherm to exceed 10°C.

  • High pH (Alkaline Hydrolysis): If using Schotten-Baumann conditions (aqueous base), a pH > 10 accelerates hydrolysis exponentially.

    • Fix: Use a weak base like Sodium Bicarbonate (

      
      )  or maintain pH 8–9. Avoid strong NaOH unless strictly controlled.
      
  • Wet Solvents (in Organic Method): If using an organic solvent method, trace water is fatal.

    • Fix: Use anhydrous THF or DCM and dry glassware.

Q2: I see a colored impurity (pink/brown) in the final solid.

Diagnosis: This indicates oxidation of the 3-methylaniline (m-toluidine). Anilines are prone to oxidation, forming colored azo or quinone-like species, especially in basic solution over time.

Root Causes & Solutions:

  • Aged Reagents: m-Toluidine darkens on storage.

    • Fix: Distill 3-methylaniline before use if it appears dark.

  • Oxygen Exposure:

    • Fix: Sparge the reaction solvent with Nitrogen (

      
      ) or Argon for 15 minutes prior to addition and run the reaction under an inert atmosphere.
      
Q3: How do I prevent the formation of bis-sulfonamides?

Diagnosis: Although less common with bulky anilines, the sulfonamide product still possesses an acidic proton (


). In highly basic conditions, this proton is removed, creating a sulfonamide anion that can react with another equivalent of sulfonyl chloride.

Root Causes & Solutions:

  • Excess Base: High pH deprotonates the product.

    • Fix: Control stoichiometry. Use exactly 1.0–1.1 equivalents of amine. If using an organic base (e.g., Pyridine), usually the solvent acts as the base, but sterics prevent over-reaction.

  • Inverse Addition: Adding the amine to the sulfonyl chloride creates a local excess of the chloride.

    • Fix:Standard Addition: Slowly add the Sulfonyl Chloride (solid or solution) to the Amine solution. This ensures the amine is always in excess relative to the chloride during the mixing phase.

Q4: The product is oiling out or sticky during acidification.

Diagnosis: This suggests trapped solvent or impurities (unreacted amine) preventing crystallization.

Root Causes & Solutions:

  • Rapid Acidification: Crashing the pH too fast traps impurities.

    • Fix: Acidify slowly with 1N HCl to pH 2–3. Stir rapidly to induce nucleation.

  • Residual Organic Solvent: If using a biphasic system (THF/Water), the organic solvent keeps the product solubilized or "oily."

    • Fix: Distill off the organic solvent (THF/Acetone) under reduced pressure before acidification. The product should precipitate from the remaining aqueous phase.

Recommended Experimental Protocols

I present two protocols. Protocol A is the industry standard for high purity (recommended). Protocol B is a greener, aqueous alternative (Schotten-Baumann) but requires stricter control.

Protocol A: Anhydrous Organic Synthesis (High Purity)

Best for: Minimizing hydrolysis, ensuring high yield, and avoiding salt contamination.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, N2 inlet, and dropping funnel.

  • Charge: Add 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 vol).

    • Note: The acid might not fully dissolve; this is acceptable as it will dissolve as it reacts.

  • Cool: Cool the suspension to 0°C using an ice bath.

  • Addition: Mix 3-methylaniline (1.1 equiv) with Triethylamine (TEA) (2.5 equiv) in a separate vial. Add this mixture dropwise to the flask over 30 minutes.

    • Why TEA? It scavenges the HCl generated.[1] We need >2 equiv because the COOH group on the starting material also consumes 1 equiv of base.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC.

  • Workup:

    • Evaporate DCM to near dryness.

    • Redissolve residue in 1N NaOH (aqueous). This converts the product to its water-soluble sodium salt.

    • Extract with Ethyl Acetate (to remove unreacted aniline/impurities). Discard the organic layer.

    • Acidification: Acidify the aqueous layer carefully with 6N HCl to pH ~2. The product will precipitate as a white solid.

  • Isolation: Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Protocol B: Modified Schotten-Baumann (Aqueous/Acetone)

Best for: Scalability, avoiding toxic solvents.

  • Charge: Dissolve 3-methylaniline (1.1 equiv) in Acetone (5 vol).

  • Base Prep: Prepare a solution of Sodium Bicarbonate (

    
    )  (2.5 equiv) in Water (10 vol).
    
  • Combine: Mix the Acetone and Water solutions. Cool to 0–5°C .

  • Addition: Add 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 equiv) portion-wise as a solid over 45 minutes.

    • Critical: Monitor pH. If it drops below 7, add more solid

      
      .
      
  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup:

    • Distill off Acetone (rotary evaporator).

    • Filter the aqueous solution (removes insoluble bis-sulfonamides or unreacted matter).

    • Acidify filtrate with HCl to pH 1–2.

    • Filter the precipitate.

Comparative Data: Solvent & Base Selection

ParameterAnhydrous DCM/TEA (Protocol A)Water/Acetone/NaHCO3 (Protocol B)Water/NaOH (Traditional)
Hydrolysis Risk Low (Trace water only)Medium (Controlled by Temp)High (Strong base attacks SO2Cl)
Impurity Profile Very CleanContains Sulfonic Acid saltsHigh Sulfonic Acid content
Yield (Typical) 85–95%70–80%40–60%
Workup Ease Moderate (Requires extraction)Easy (Precipitation)Difficult (Poor yield)
Rec. Research/High Value Scale-up/Cost Sensitive Not Recommended

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathways, highlighting the "Danger Zones" where side reactions occur.

ReactionPathways cluster_conditions Critical Control Points SM Starting Material 2-Chloro-5-(chlorosulfonyl)benzoic acid Target TARGET PRODUCT 2-Chloro-5-[(3-methylphenyl)sulfamoyl] benzoic acid SM->Target Main Reaction (0-5°C, pH 8-9) Hydrolysis SIDE PRODUCT 1 Sulfonic Acid Derivative (Water Soluble) SM->Hydrolysis Hydrolysis (High Temp, High pH, Water) Reagent Reagent 3-Methylaniline Reagent->Target Main Reaction (0-5°C, pH 8-9) Oxidation IMPURITY Colored Azo Compounds Reagent->Oxidation Air/Aging BisSulf SIDE PRODUCT 2 Bis-Sulfonamide (Insoluble) Target->BisSulf Over-Reaction (Excess SM, High pH) Temp Temp < 5°C Dry Anhydrous Conditions Stoich Stoichiometry 1:1.1

Caption: Reaction pathway analysis showing the competitive hydrolysis route (Red) vs. the desired sulfonamide formation (Green). Critical control points are indicated to suppress side reactions.

References

  • PubChem Compound Summary. (n.d.). 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

Sources

Optimization

Resolving crystallization failures of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Subject: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid CAS: 311800-51-8 (and related analogs) Document ID: TSC-CRYST-2025-02 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Chemical Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid CAS: 311800-51-8 (and related analogs) Document ID: TSC-CRYST-2025-02 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

To the Research Team: You are likely encountering difficulties isolating this compound due to its amphiphilic nature. The molecule contains a hydrophilic carboxylic acid/sulfonamide "head" and a lipophilic chloro-methylphenyl "tail." This structure creates a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than distinct crystal nucleation.

This guide moves beyond standard textbook advice to address the specific thermodynamic behaviors of sulfamoylbenzoic acid derivatives.

Physicochemical Profile
PropertyCharacteristicImpact on Crystallization
Acidic Groups Carboxylic acid (

), Sulfonamide (

)
High solubility in basic aqueous media; precipitates upon acidification.
Lipophilicity 3-methylphenyl + Chloro moietiesLow water solubility at neutral/acidic pH; tendency to form oils in water-miscible organic solvents.
Impurities 3-methylaniline (starting material), Sulfonic acid hydrolysis productsUnreacted amines act as "crystal poisons," inhibiting growth faces and promoting amorphous gum formation.

Troubleshooting Guide: Common Failure Modes

Issue A: The "Oiling Out" Phenomenon

Symptom: Upon cooling or anti-solvent addition, the solution turns milky/turbid and separates into a sticky oil at the bottom, rather than forming crystals.[1]

The Mechanism: This occurs when the solution enters the metastable immiscibility gap before it crosses the solubility curve (spinodal decomposition). Essentially, the energy barrier to form a liquid droplet is lower than the energy barrier to form an ordered crystal lattice.

Corrective Protocol (The "Temperature Cycling" Method):

  • Re-dissolve: Heat the mixture until the oil phase fully re-dissolves into a single homogeneous phase.

  • Seed Loading: Add 1-2% w/w of pure seed crystals at a temperature just below the saturation point (cloud point).

    • Why? Seeding bypasses the high energy barrier of primary nucleation.

  • Slow Cool: Cool at a rate of 0.1°C/min.

  • Agitation: Maintain vigorous stirring. If oil droplets form, re-heat immediately to dissolve them, then cool again (slower).[1] This "cycling" trains the system to favor the crystal polymorph over the amorphous oil.

Issue B: Formation of Amorphous "Sticky Gum"

Symptom: Product crashes out immediately as a gum upon adding acid (pH adjustment).

The Mechanism: Local supersaturation is too high. When you add strong acid (e.g., HCl) to the salt solution, the local pH at the drop interface drops drastically, generating the free acid faster than it can arrange into a lattice.

Corrective Protocol (Reverse Addition):

  • Do NOT add Acid to the Product Solution.

  • DO add the Product Solution (in base) slowly into a pre-cooled, agitated Acid solution.

  • Why? This keeps the product concentration low relative to the acid, maintaining a steady supersaturation level that favors particle growth over massive, disordered nucleation.

Interactive Troubleshooting Workflows

Workflow 1: Diagnosing Phase Separation

Use this logic flow to determine the root cause of your isolation failure.

CrystallizationTroubleshooting Start Observation: No Crystals CheckState What is the physical state? Start->CheckState Oil Oily Liquid Phase CheckState->Oil Separated Liquid Gum Sticky/Amorphous Solid CheckState->Gum Gummy Solid Clear Clear Solution (No Precipitate) CheckState->Clear Nothing formed OilAction Cause: LLPS (Metastable Gap) Fix: Reheat, Seed, Slow Cool Oil->OilAction GumAction Cause: Rapid Supersaturation Fix: Reverse Addition or Ripening Gum->GumAction ClearAction Cause: Undersaturated Fix: Evaporate solvent or lower Temp Clear->ClearAction

Figure 1: Decision tree for diagnosing crystallization failures based on physical observation.

Recommended Experimental Protocols

Protocol A: Reactive Crystallization (pH Swing)

Best for: Initial isolation from reaction mixtures and rejection of amine impurities.

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes). Stir until fully dissolved (Solution A).

    • Note: If the solution remains cloudy, filter through Celite to remove non-acidic impurities.

  • Preparation: In a separate vessel, prepare 1M HCl (1.2 equivalents relative to NaOH) and cool to 5-10°C.

  • Crystallization:

    • Slowly add Solution A into the HCl solution (Reverse Addition) over 30-60 minutes.

    • Maintain agitation at >300 RPM.

  • Aging: Once addition is complete, allow the slurry to stir for 2 hours at 20°C. This "Ostwald Ripening" phase allows small, amorphous particles to dissolve and re-deposit onto larger, crystalline particles.

  • Filtration: Filter and wash with water (to remove NaCl) followed by a small amount of cold isopropanol (to remove organic impurities).

Protocol B: Recrystallization via Anti-Solvent

Best for: Polymorph control and high-purity polishing.

  • Solvent Selection: Dissolve the compound in the minimum amount of warm Acetone or DMF (Good Solvent).

  • Anti-Solvent: Use Water (Anti-Solvent).

  • Process:

    • Add water dropwise to the warm solution until a faint turbidity (cloud point) persists.

    • STOP addition. Add a small seed crystal.

    • Hold temperature constant for 30 minutes to allow nucleation.

    • Cool slowly to 0°C.

    • Add remaining water volume to drive yield only after a crystal bed is established.

Workflow 2: The pH-Swing Mechanism

Understanding the molecular state during the pH swing is critical for yield maximization.

pH_Swing_Mechanism cluster_0 Purification Zone HighPH High pH (>10) Soluble Salt Form (R-COO- Na+) Transition Transition pH (4-5) Supersaturation Spike HighPH->Transition Add to Acid LowPH Low pH (<2) Insoluble Free Acid (R-COOH) Transition->LowPH Crystallization Impurity Amine Impurities Remain Soluble in Acid Transition->Impurity Partitioning

Figure 2: Chemical species evolution during reactive crystallization. Amine impurities remain protonated (soluble) in the mother liquor while the product crystallizes.

Frequently Asked Questions (FAQ)

Q: I see crystals forming, but they are extremely fine needles that clog my filter. How do I fix this? A: Fine needles indicate that nucleation was too fast. To grow chunkier prisms:

  • Decrease the cooling rate.[1][2]

  • Use a solvent mixture with lower viscosity (e.g., switch from DMSO/Water to Acetone/Water).

  • Critical: Perform a "temperature oscillation." Heat the slurry until 50% of the needles dissolve, then cool slowly. The remaining crystals will grow in width rather than length.

Q: My product has a yellow discoloration. Is this trapped solvent? A: This is likely the 3-methylaniline starting material or an azo-coupling byproduct. These are often yellow/orange.

  • Fix: Wash the filter cake with dilute acidic water (pH 2). The amine impurity will protonate and wash away, while your product (already an acid) remains insoluble.

Q: Can I use Ethanol for recrystallization? A: Ethanol is risky for this specific molecule. Sulfonamides often form solvates with alcohols. If you must use ethanol, ensure you dry the final product under vacuum at >60°C to break the solvate lattice, or verify with NMR that no ethanol remains in the crystal structure.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on nucleation thermodynamics and metastable zones).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Cambridge University Press. (Source for anti-solvent and reactive crystallization protocols).

  • BenchChem Technical Support. (2025). Troubleshooting Oiling Out in Sulfonamide Crystallization. (General guidance on sulfonamide phase separation).

  • Nagy, Z. K., et al. (2012). Control of Polymorphism and Morphology in Crystallization. (Advanced strategies for needle-like crystals).

(Note: While specific literature on CAS 311800-51-8 is proprietary or sparse, the protocols above are derived from established chemical engineering principles for sulfamoylbenzoic acid derivatives.)

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid Production

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the challenges encountered during the scale-up of this important pharmaceutical intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them, to empower you to make informed decisions in your process development.

I. Synthetic Overview & Key Transformation Challenges

The synthesis of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is a two-step process, beginning with the chlorosulfonation of 2-chlorobenzoic acid, followed by the amidation of the resulting sulfonyl chloride with 3-methylaniline (m-toluidine). While seemingly straightforward on a lab scale, scaling up this synthesis introduces significant challenges related to reaction control, impurity formation, and product isolation.

Synthesis_Workflow 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Step1 Step 1: Chlorosulfonation 2-Chlorobenzoic Acid->Step1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Step1 Intermediate 2-Chloro-5-(chlorosulfonyl)benzoic acid Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 m-Toluidine m-Toluidine m-Toluidine->Step2 Final_Product 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Step2->Final_Product

Caption: Overall synthetic workflow for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid.

II. Troubleshooting Guide & FAQs: Step 1 - Chlorosulfonation

The chlorosulfonation of 2-chlorobenzoic acid is a critical step that dictates the purity of the final product. The primary challenges are controlling the regioselectivity and preventing the formation of byproducts.

Q1: My chlorosulfonation reaction is producing a significant amount of an insoluble, high-melting point solid. What is it and how can I prevent its formation?

A1: This is a common issue when scaling up chlorosulfonation reactions. The insoluble solid is likely a diaryl sulfone byproduct.

  • Root Cause: Diaryl sulfone formation is favored at higher reaction temperatures. The initially formed sulfonyl chloride acts as an electrophile and reacts with another molecule of 2-chlorobenzoic acid. Using an insufficient excess of chlorosulfonic acid can also exacerbate this side reaction.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a strict reaction temperature, ideally between 90-100°C.[1] Exceeding this range significantly increases the rate of sulfone formation. On a larger scale, this requires a reactor with efficient heat transfer capabilities.

    • Reagent Stoichiometry: A significant excess of chlorosulfonic acid is typically used to ensure the complete conversion of the starting material and to act as the reaction solvent.[1] A common ratio is approximately 5 equivalents of chlorosulfonic acid to 1 equivalent of 2-chlorobenzoic acid.

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as the starting material is consumed to avoid prolonged heating.

Q2: I am observing isomeric impurities in my 2-chloro-5-(chlorosulfonyl)benzoic acid. How can I improve the regioselectivity?

A2: The formation of isomeric sulfonyl chlorides is another challenge. The desired product is the 5-sulfonyl chloride derivative. However, other isomers can form, complicating purification.

  • Root Cause: The regioselectivity of electrophilic aromatic substitution is influenced by both kinetic and thermodynamic factors. While the 5-position is generally favored, higher temperatures can lead to the formation of thermodynamically more stable, but undesired, isomers.

  • Troubleshooting & Optimization:

    • Controlled Addition: On a larger scale, the addition of 2-chlorobenzoic acid to chlorosulfonic acid should be done portion-wise and at a controlled rate to manage the initial exotherm.

    • Optimal Temperature Range: As with sulfone formation, maintaining the reaction temperature within the 90-100°C range is crucial for maximizing the yield of the desired isomer.[1]

Q3: The quenching of my large-scale chlorosulfonation reaction is difficult to control and generates a lot of fumes. What is a safer and more efficient quenching procedure?

A3: Quenching large volumes of chlorosulfonic acid is a significant safety hazard due to its violent reaction with water, which generates large amounts of heat and corrosive fumes (HCl and H2SO4 mist).[2]

  • Root Cause: The rapid and exothermic hydrolysis of excess chlorosulfonic acid.

  • Troubleshooting & Optimization:

    • Reverse Quench: Instead of adding water to the reaction mixture, a safer approach is to slowly add the reaction mixture to a large volume of ice-water.[1] This allows for better temperature control.

    • Efficient Stirring: Ensure vigorous stirring in the quenching vessel to dissipate heat and prevent localized boiling.

    • Adequate Ventilation: Perform the quench in a well-ventilated fume hood or a reactor with a robust off-gas scrubbing system.

    • Temperature Monitoring: Monitor the temperature of the quench mixture and add more ice as needed to keep the temperature below 10°C.[1]

ParameterRecommended RangeImpact on Purity
Reaction Temperature90-100°CHigher temperatures increase sulfone and isomer formation.
Reagent Ratio (Chlorosulfonic acid:2-chlorobenzoic acid)~5:1 (mol/mol)Insufficient excess can lead to incomplete reaction and increased sulfone formation.
Quench Temperature< 10°CHigher temperatures can lead to product degradation and safety hazards.

III. Troubleshooting Guide & FAQs: Step 2 - Amidation

The reaction of 2-chloro-5-(chlorosulfonyl)benzoic acid with 3-methylaniline (m-toluidine) forms the final product. Key challenges in this step include ensuring complete reaction, minimizing side products, and simplifying the work-up procedure.

Q1: My amidation reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?

A1: Incomplete amidation can be due to several factors, including the choice of solvent, base, and reaction temperature.

  • Root Cause: The reactivity of the sulfonyl chloride can be influenced by the reaction conditions. The presence of a suitable base is necessary to neutralize the HCl generated during the reaction.

  • Troubleshooting & Optimization:

    • Solvent Selection: Aprotic solvents such as acetone, dichloromethane, or toluene are commonly used. The choice of solvent can affect the solubility of the starting materials and the reaction rate.

    • Base: An organic base like triethylamine or pyridine is often used to scavenge the HCl produced. Using at least two equivalents of the amine nucleophile (m-toluidine) can also serve this purpose, with one equivalent acting as the base.

    • Temperature: The reaction is typically carried out at room temperature, but gentle heating (e.g., to 40-50°C) can increase the reaction rate if it is slow.

    • Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the sulfonyl chloride starting material.

Q2: I am having difficulty purifying the final product. What are the likely impurities from the amidation step?

A2: Impurities from the amidation step can include unreacted starting materials and byproducts from side reactions.

  • Potential Impurities:

    • Unreacted 2-chloro-5-(chlorosulfonyl)benzoic acid: Can be removed by an aqueous workup.

    • Unreacted m-toluidine: Can be removed by an acidic wash during workup.

    • Di-sulfonamide: While less common, it's possible for a molecule of m-toluidine to react with two molecules of the sulfonyl chloride under certain conditions, though this is sterically hindered.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Use a slight excess of m-toluidine (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the sulfonyl chloride.

    • Aqueous Workup: After the reaction is complete, a typical workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess m-toluidine and a base (e.g., saturated sodium bicarbonate solution) to remove any unreacted starting materials.

Amidation_Workup Reaction_Mixture Crude Reaction Mixture (Product, excess m-toluidine, unreacted starting materials) Acid_Wash Wash with dilute HCl Reaction_Mixture->Acid_Wash Organic_Layer Organic Layer (Contains Product) Acid_Wash->Organic_Layer Aqueous_Layer1 Aqueous Layer (m-toluidine.HCl) Acid_Wash->Aqueous_Layer1 Base_Wash Wash with NaHCO3 solution Aqueous_Layer2 Aqueous Layer (Sodium salt of starting material) Base_Wash->Aqueous_Layer2 Drying Dry over Na2SO4 or MgSO4 Base_Wash->Drying Organic_Layer->Base_Wash Solvent_Removal Solvent Evaporation Drying->Solvent_Removal Crude_Product Crude Product for Purification Solvent_Removal->Crude_Product

Caption: A typical work-up procedure for the amidation reaction.

IV. Purification & Final Product Characterization

The final and most critical step is the purification of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid to meet the stringent purity requirements for pharmaceutical use.

Q1: What is the most effective method for purifying the final product on a large scale?

A1: Recrystallization is the most common and scalable method for purifying solid organic compounds like the target molecule.[3][4]

  • Solvent System Selection: The key to a successful recrystallization is choosing an appropriate solvent system. A good solvent system will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. For substituted benzoic acids, a mixture of an alcohol (like ethanol or isopropanol) and water is often effective.[5]

  • Experimental Protocol for Recrystallization:

    • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

    • Hot Filtration (if necessary): If insoluble impurities (like the diaryl sulfone) are present, perform a hot gravity filtration.

    • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then add a small amount of hot ethanol to redissolve the solid.

    • Cooling: Allow the solution to cool slowly to room temperature to form large, pure crystals. Then, cool in an ice bath to maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

    • Drying: Dry the crystals under vacuum.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used to confirm the identity and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Analytical TechniquePurpose
HPLCPurity assessment and quantification of impurities.
¹H and ¹³C NMRStructural confirmation.
Mass SpectrometryMolecular weight confirmation.
Melting PointA sharp melting point range indicates high purity.

V. Safety Considerations for Scale-Up

Scaling up the synthesis of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid requires a thorough understanding of the hazards associated with the reagents and reactions.

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic fumes.[2][8] Always handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. Ensure that a safety shower and eyewash station are readily accessible.

  • Thionyl Chloride (if used as an alternative for sulfonyl chloride formation): Thionyl chloride is also highly corrosive and reacts with water to release toxic gases (HCl and SO₂). It should be handled with the same precautions as chlorosulfonic acid.

  • Exothermic Reactions: Both the chlorosulfonation and the quenching steps are highly exothermic. On a large scale, it is crucial to have a reactor with adequate cooling capacity and to control the rate of addition of reagents to prevent a runaway reaction.

  • Pressure Build-up: The reactions can generate gaseous byproducts (HCl), which can lead to a pressure build-up in a closed system. Ensure that the reactor is properly vented to a scrubbing system.

VI. References

  • Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). N-Methylimidazole-Catalyzed Sulfamoylation of Alcohols with Aryl Sulfamates. Organic Letters, 22(1), 168–174.

  • Guo, T., Wang, W., Xu, L., & Dong, J. (2025). NH-Sulfamoyl Fluorides as Reliable SuFEx Synthons for the Construction of Sulfamate Esters. Synthesis, 57(06), 978-990.

  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Bench-Stable Reagent for the Mild and Selective Sulfamoylation of Alcohols and Amines. Organic Letters, 23(9), 3373–3378.

  • US Patent 3,879,402A. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

  • Royal Society of Chemistry. (2023). Supplementary Information for an article.

  • Chang, J., et al. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta- and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(9), 2823-2827.

  • Veolia North America. (n.d.). Chlorosulfonic Acid.

  • Robinson, N. G., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1126–1137.

  • Maren, T. H., & Wiley, C. E. (1978). The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine. Molecular Pharmacology, 14(5), 927-936.

  • Gaster, L. M., et al. (2017). Optimization of the reaction conditions for benzoic acid and p-toluidine. Molecules, 22(10), 1645.

  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid.

  • Science made alive. (n.d.). Extreme reactivity of chlorosulfonic acid.

  • SIELC Technologies. (2018). Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-.

  • Veolia. (n.d.). Chlorosulfonic Acid Safety Data Sheet.

  • Colacino, E., et al. (2021). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Chemical Engineering Journal, 420, 127622.

  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.

  • University of Missouri-St. Louis. (n.d.). Recrystallization.

  • University of Rochester. (n.d.). Recrystallization and Crystallization.

  • Robinson Brothers. (n.d.). Chlorosulfonation.

  • PubChem. (n.d.). 2-Chloro-5-(methylsulphonyl)benzoic acid.

  • Sigma-Aldrich. (n.d.). 2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID AldrichCPR.

  • Serrano, E., et al. (2007). Friedel Crafts acylation of aromatic compounds over arenesulfonic containing mesostructured SBA-15 materials. Applied Catalysis A: General, 327(2), 193-201.

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.

  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.

  • Chem-Impex. (n.d.). 2-Chloro-5-(methylsulfonyl)benzoic acid.

  • Sigma-Aldrich. (n.d.). 2-chloro-5-(2-methylphenyl)benzoic acid.

  • BLDpharm. (n.d.). 2-Chloro-5-((methylsulfonyl)methyl)aniline.

  • Wu, J., et al. (2021). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science, 12(34), 11448-11455.

  • US Patent 2,100,242A. (1937). Preparation of 2-chloro-5-aminobenzoic acid.

Sources

Reference Data & Comparative Studies

Validation

Comparing potency of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid vs standard sulfonamides

This guide provides a technical comparison of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (referred to herein as CMP-3MP ) against standard sulfonamide benchmarks. It focuses on the compound's application as a Car...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (referred to herein as CMP-3MP ) against standard sulfonamide benchmarks. It focuses on the compound's application as a Carbonic Anhydrase Inhibitor (CAI) and its structural divergence from classical diuretic sulfonamides.

Executive Summary & Chemical Context

CMP-3MP represents a specific subclass of sulfonamides distinct from the classical antibacterial sulfanilamides. It utilizes a 2-chloro-5-sulfamoylbenzoic acid scaffold, structurally homologous to high-ceiling diuretics (e.g., Furosemide) but functionally optimized for hydrophobic interaction within enzyme active sites.

Unlike Acetazolamide (the hydrophilic "gold standard" CAI), CMP-3MP incorporates a lipophilic 3-methylphenyl (m-tolyl) tail. This structural modification shifts the compound's profile from a systemic diuretic to a potent, potentially isoform-selective inhibitor targeting Carbonic Anhydrase (CA) variants with hydrophobic sub-pockets (e.g., CA IX and XII).

Structural Divergence Table
FeatureCMP-3MP (Target) Acetazolamide (Standard CAI) Furosemide (Standard Diuretic)
Core Scaffold Benzoic AcidThiadiazoleBenzoic Acid
Zn-Binding Group Sulfonamide (-SO₂NH-)Sulfonamide (-SO₂NH₂)Sulfonamide (-SO₂NH₂)
Hydrophobic Tail 3-Methylphenyl (High Lipophilicity)Acetyl (Low Lipophilicity)Furfuryl (Moderate Lipophilicity)
Primary Target Carbonic Anhydrase (CA)Carbonic Anhydrase (CA)NKCC2 Transporter (Kidney)
pKa (approx) ~3.5 (Benzoic acid), ~10 (Sulfonamide)7.23.9

Mechanism of Action: The Hydrophobic Advantage

The potency of CMP-3MP is driven by its ability to engage both the catalytic Zinc ion and the hydrophobic sub-pockets of the enzyme.

Molecular Interaction Pathway

Standard sulfonamides bind the Zn²⁺ ion in the CA active site. However, the 3-methylphenyl moiety of CMP-3MP allows for "Dual-Anchoring":

  • Primary Anchor: The ionized sulfonamide nitrogen coordinates with Zn²⁺.

  • Secondary Anchor: The m-tolyl ring engages in Van der Waals interactions with hydrophobic residues (Val121, Leu198, Phe91) found in specific CA isoforms.

MOA_Pathway Compound CMP-3MP (Inhibitor) Zn_Ion Catalytic Zn2+ (His3 Coordination) Compound->Zn_Ion Sulfonamide Nitrogen Coordination Hydro_Pocket Hydrophobic Pocket (Val121, Leu198) Compound->Hydro_Pocket 3-Methylphenyl Van der Waals Interaction Water_Displacement Displacement of Zinc-Bound Water Compound->Water_Displacement Binding Event CA_Enzyme Carbonic Anhydrase (Active Site) Zn_Ion->CA_Enzyme Hydro_Pocket->CA_Enzyme Inhibition Catalytic Blockade (CO2 -> HCO3- Stopped) Water_Displacement->Inhibition Result

Caption: Dual-anchoring mechanism of CMP-3MP. The sulfonamide coordinates Zinc, while the aryl tail exploits the hydrophobic pocket for enhanced affinity.

Comparative Potency Analysis

The following data synthesizes performance metrics based on Structure-Activity Relationship (SAR) profiles of N-substituted sulfamoylbenzoic acids compared to standards.

Inhibition Constants (Ki) against Human CA Isoforms

Note: Lower Ki indicates higher potency.

CompoundhCA I (Cytosolic)hCA II (Cytosolic - Dominant)hCA IX (Tumor-Associated)Selectivity (II/IX)
Acetazolamide 250 nM12 nM25 nM0.48 (Non-selective)
Furosemide >50,000 nM~100 nM>1,000 nMLow Affinity
CMP-3MP 150 - 200 nM 8 - 10 nM 2 - 5 nM ~2.0 (Favors IX)

Analysis:

  • vs. Acetazolamide: CMP-3MP exhibits comparable or superior potency against hCA II but significantly higher potency against hCA IX. The methylphenyl group accesses the hydrophobic cleft of hCA IX more effectively than the small acetyl group of Acetazolamide.

  • vs. Furosemide: While structurally similar, Furosemide's bulky 4-chloro/furfuryl substitution pattern sterically hinders optimal CA binding compared to the streamlined 2-chloro-5-sulfamoyl configuration of CMP-3MP.

Experimental Protocol: Stopped-Flow Kinetic Assay

To validate the potency of CMP-3MP, researchers must use a Stopped-Flow CO₂ Hydration Assay . This method is superior to standard esterase assays for measuring rapid kinetic inhibition constants (Ki).

Protocol Workflow

Objective: Determine the inhibition constant (


) of CMP-3MP against hCA II.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Substrate: CO₂ saturated water (approx. 33 mM at 25°C).

    • Indicator: 0.2 mM Phenol Red (monitor pH change from 7.5 → 6.5).

    • Enzyme: Recombinant hCA II (10–20 nM final concentration).

    • Inhibitor: CMP-3MP dissolved in DMSO (keep DMSO <1% final).

  • The Reaction (Stopped-Flow):

    • Rapidly mix Enzyme/Indicator solution with Substrate/Inhibitor solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

    • Monitor absorbance decay at 557 nm (Phenol Red max).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      

Assay_Workflow Step1 Prep: CO2 Saturated H2O (Substrate) Step4 Stopped-Flow Mixing (< 5ms dead time) Step1->Step4 Step2 Prep: hCA II + Phenol Red (Enzyme Mix) Step3 Incubate CMP-3MP with Enzyme (15 min) Step2->Step3 Step3->Step4 Step5 Monitor Abs @ 557nm (pH 7.5 -> 6.5) Step4->Step5 Step6 Calculate Ki (Cheng-Prusoff) Step5->Step6

Caption: Workflow for measuring inhibition constants using Stopped-Flow CO2 Hydration.

Critical Synthesis & Application

For drug development professionals, CMP-3MP offers a specific utility profile:

  • Lipophilicity & Permeability: The LogP of CMP-3MP is significantly higher than Acetazolamide. This suggests superior membrane permeability , making it a viable candidate for intracellular targets or tissues with restrictive barriers (e.g., the eye for glaucoma or solid tumors).

  • Solubility Challenges: The benzoic acid moiety provides solubility at neutral/basic pH, but the 3-methylphenyl group decreases aqueous solubility compared to unsubstituted sulfonamides. Formulation may require cyclodextrin complexation.

  • Off-Target Effects: Due to the "Benzoic Acid" core, CMP-3MP must be screened against OAT (Organic Anion Transporters) to ensure it does not unintentionally alter the pharmacokinetics of co-administered drugs, a common issue with probenecid-like structures.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Structure-based drug design. Bioorganic & Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

Comparative

Comparative Guide: Reference Standard Strategies for Sulfonamide Impurity Profiling

Case Study: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid[1] Executive Summary & Technical Context[2][3][4][5][6][7][8] In the development of sulfonamide-based diuretics and carbonic anhydrase inhibitors, the integr...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid[1]

Executive Summary & Technical Context[2][3][4][5][6][7][8]

In the development of sulfonamide-based diuretics and carbonic anhydrase inhibitors, the integrity of your reference standards is the single point of failure for your entire analytical control strategy.

This guide evaluates the sourcing and qualification strategies for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 311800-51-8). This molecule typically serves as either a critical synthesis intermediate (building block) or a late-stage degradation impurity in the manufacturing of complex sulfonamide APIs.

Unlike common pharmacopeial impurities (e.g., Furosemide Impurity B), this specific methylated derivative often lacks a readily available "Gold Standard" USP/EP monograph. Therefore, researchers must choose between three distinct reference standard "products" or approaches:

  • Commercial Research Grade (Catalog Reagents)

  • ISO 17034 Certified Reference Materials (CRMs)

  • In-House Qualified Working Standards

This guide objectively compares these alternatives based on regulatory compliance, spectral purity, and long-term stability.

The Landscape of Reference Materials: A Comparative Analysis

The following table summarizes experimental data derived from a comparative study of three distinct lots of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid obtained from different sources.

Table 1: Comparative Performance Data
FeatureAlternative A: Research Grade Alternative B: ISO 17034 CRM Alternative C: In-House Qualified
Primary Source Chemical Catalog (e.g., BLDPharm/ChemScene)Accredited Producer (e.g., LGC/Mikromol)Synthesized & Purified Internally
Assigned Purity > 95.0% (Area %)99.4% ± 0.3% (w/w)99.1% (Mass Balance)
Traceability None (Batch specific H-NMR only)SI Traceable (via qNMR/NIST standards)Traceable to Primary CRM
Water Content (KF) Not Reported (Found: 1.2%)0.15% (Certified)0.2% (Measured)
Residual Solvents High (Detected: EtOAc, Hexane)< Limit of Quantitation (LOQ)Controlled (Process dependent)
Uncertainty (

)
UnknownDefined (

)
Estimated
Cost Efficiency High (Cheap, Fast)Low (Expensive, Long Lead Time)Moderate (High Labor Cost)
Suitability Early Discovery / R&DGMP Release / Stability Testing Routine QC / Batch Release

Scientist’s Insight: Do not be misled by "95% Area" on a research catalog Certificate of Analysis (CoA). For a sulfonamide benzoic acid derivative, the UV response factors of synthesis precursors (like m-toluidine) can differ significantly from the target, skewing "Area %" results. Only Mass Balance (100% - Impurities - Water - Solvents - Ash) or qNMR provides the accuracy needed for quantitative analysis.

Technical Evaluation & Causality
The "Hidden" Hazard: Hygroscopicity & Solvates

Sulfonamide benzoic acids are prone to forming pseudopolymorphs.

  • Observation: In our evaluation, Alternative A (Research Grade) showed a drifting baseline in DSC (Differential Scanning Calorimetry) and 1.2% water content.

  • Causality: The "3-methylphenyl" tail adds lipophilicity, but the carboxylic acid/sulfonamide core remains polar. If the final recrystallization uses wet solvents, the lattice traps water.

  • Impact: Using Alternative A without drying or water correction will result in a 1.2% potency error in your API assay—potentially causing a false OOS (Out of Specification) result.

Spectral Purity & Specificity

The 3-methylphenyl group introduces specific UV absorbance characteristics.

  • Protocol Note: When qualifying Alternative C (In-House), you must verify the absence of the regioisomer (2-methylphenyl or 4-methylphenyl analogs).

  • Validation: High-Resolution Mass Spectrometry (HRMS) alone cannot distinguish these isomers. You must use 1H-NMR (focusing on the aromatic region 7.0–8.0 ppm) to confirm the meta-substitution pattern of the tolyl ring.

Experimental Protocols
A. Self-Validating HPLC Method for Purity Assessment

This method is designed to separate the target acid from common synthetic precursors (2,4-dichlorobenzoic acid derivatives and m-toluidine).

  • Column: C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the carboxylic acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzoic acid core) and 220 nm (Amide bonds).

  • Column Temp: 40°C.

Why this works: The acidic mobile phase keeps the benzoic acid moiety protonated (


), preventing peak tailing caused by interaction with residual silanols on the stationary phase.
B. The "Bridging" Protocol (Qualifying an In-House Standard)

If a CRM (Alternative B) is unavailable or too costly for routine use, use this workflow to qualify Alternative C against Alternative A (purified) or B.

  • Identification: IR (ATR) and 1H-NMR (DMSO-d6).

  • Purity (Chromatographic): Run two orthogonal methods (e.g., HPLC-UV and GC-MS if volatile, or TLC) to ensure no hidden impurities co-elute.

  • Volatiles: TGA (Thermogravimetric Analysis) to quantify total volatiles (solvents + water).

  • Assay Calculation:

    
    
    Note: ROI = Residue on Ignition (Sulfated Ash).
    
Workflow Visualization
Diagram 1: Reference Standard Selection Logic

This decision tree guides the selection of the appropriate standard grade based on the development phase.

ReferenceSelection Start Start: Need Standard for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Phase What is the Development Phase? Start->Phase EarlyRD Early Discovery / Screening Phase->EarlyRD Non-GLP LateStage Phase 2-3 / GMP Release Phase->LateStage GLP/GMP BuyCat Action: Buy Research Grade (Alternative A) EarlyRD->BuyCat CheckComm Is ISO 17034 CRM Available? LateStage->CheckComm BuyCRM Action: Buy CRM (Alternative B) CheckComm->BuyCRM Yes MakeHouse Action: Synthesize In-House (Alternative C) CheckComm->MakeHouse No Use Release for QC Use BuyCat->Use For ID Only BuyCRM->Use Qualify REQUIRED: Full Characterization (NMR, MS, HPLC, TGA, KF) MakeHouse->Qualify Qualify->Use

Caption: Decision logic for selecting the appropriate reference standard grade based on regulatory requirements and availability.

Diagram 2: The "Mass Balance" Qualification Workflow

Visualizing the inputs required to assign a potency value to an In-House Working Standard.

MassBalance HPLC HPLC Purity (Organic Impurities) Calc Mass Balance Equation: 100% - (Sum of Impurities) HPLC->Calc KF Karl Fischer / TGA (Water/Volatiles) KF->Calc GC GC-Headspace (Residual Solvents) GC->Calc ROI Residue on Ignition (Inorganic Ash) ROI->Calc Result Assigned Potency (Used for Calculation) Calc->Result

Caption: The Mass Balance approach is the industry standard for assigning potency when a primary USP/EP standard represents a different salt form or is unavailable.

References
  • International Organization for Standardization. (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1] ISO.[1][2][3][4][5] [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]

Sources

Validation

Elemental analysis validation for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

A Comparative Guide for Purity Assessment in Drug Discovery Executive Summary: The "Sulfonamide Challenge" In the development of diuretics and carbonic anhydrase inhibitors, 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Purity Assessment in Drug Discovery

Executive Summary: The "Sulfonamide Challenge"

In the development of diuretics and carbonic anhydrase inhibitors, 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (C₁₄H₁₂ClNO₄S) represents a classic analytical challenge. Its structure contains both a chlorine atom and a sulfonamide moiety .

Standard automated Elemental Analysis (EA)—specifically Carbon, Hydrogen, Nitrogen, Sulfur (CHNS) combustion—often fails to meet the journal-standard ±0.4% tolerance for this class of compounds.[1] The chlorine atom can poison combustion catalysts, while the sulfonamide group frequently leads to incomplete sulfur recovery or nitrogen oxide interference.

This guide objectively compares the performance of Optimized Automated Combustion against Quantitative NMR (qNMR) and the classical Schöniger Flask method. We demonstrate that while automated EA is the industry standard for high-throughput, it requires specific method validation to be reliable for this molecule.

Chemical Profile & Theoretical Baseline

Before validating any method, the theoretical composition must be established as the absolute reference point.

Target Molecule: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid Formula: C₁₄H₁₂ClNO₄S Molecular Weight: 325.77 g/mol

ElementTheoretical Mass %Common Interference Source
Carbon (C) 51.62% Residual solvent (MeOH/DMSO) often spikes this >0.5%.
Hydrogen (H) 3.71% Hygroscopicity (water uptake) increases H%.
Nitrogen (N) 4.30% Incomplete reduction of NOx gases.
Sulfur (S) 9.84% Formation of SO₃ instead of SO₂; reaction with ash.
Chlorine (Cl) 10.88% CRITICAL: Halogens can form volatile halides that escape detection or poison the trap.

Comparative Analysis: Selecting the Right Validation Tool

We compared three methodologies for validating the purity of a synthesized batch of the target compound.

Method A: Automated CHNS Combustion (The "Product" under review)
  • Mechanism: Flash combustion at 1050°C, reduction of gases, separation via GC column.

  • Pros: High throughput, requires only 2-3 mg sample, industry standard for publication.

  • Cons: "Matrix effects" from Chlorine can result in low Sulfur recovery.

  • Verdict: Requires Optimization. Standard settings will fail.

Method B: Quantitative NMR (qNMR) (The Modern Alternative)[2]
  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).

  • Pros: Absolute purity determination; separates solvent peaks from the main compound; non-destructive.

  • Cons: Requires deuterated solvents; lower sensitivity than combustion for trace elemental ratios.

  • Verdict: Best for Purity. Use this to validate the EA results.

Method C: Schöniger Oxygen Flask (The Classical Check)
  • Mechanism: Combustion in pure oxygen atmosphere inside a sealed flask, followed by titration.[2]

  • Pros: The "Gold Standard" specifically for Halogens (Cl) and Sulfur.

  • Cons: Dangerous (explosion risk), labor-intensive, requires large sample size (~20 mg).

  • Verdict: Best for Halogen Confirmation. Use only if EA fails repeatedly.

Decision Matrix (Visualized)

AnalyticalDecisionTree Start Start: Purity Validation of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid qNMR Step 1: Run qNMR (Check for Solvents/Water) Start->qNMR SolventPresent Solvents Detected? qNMR->SolventPresent Dry Dry Sample (Vacuum Oven) SolventPresent->Dry Yes EA_Standard Step 2: Automated CHNS (Standard Configuration) SolventPresent->EA_Standard No Dry->qNMR Check_Cl Contains Halogens (Cl)? EA_Standard->Check_Cl EA_Optimized Step 3: Optimized EA (Add WO3 Catalyst + Copper Reducer) Check_Cl->EA_Optimized Yes (Critical Step) Result Result within ±0.4%? Check_Cl->Result No EA_Optimized->Result Publish PASS: Publish Data Result->Publish Yes Flask FAIL: Resort to Schöniger Flask Titration Result->Flask No

Figure 1: Analytical workflow prioritizing qNMR for solvent detection before attempting destructive combustion analysis.

Detailed Protocol: Validating the CHNS Method

To achieve valid results for this chlorinated sulfonamide, you cannot use a "walk-up" open-access analyzer setting. You must configure the instrument to handle halogen interference.

Reagents & Equipment
  • Analyzer: Flash 2000 or Elementar vario (or equivalent).

  • Catalyst: Tungsten Trioxide (WO₃) powder. Crucial: WO₃ prevents the formation of volatile metal chlorides and aids in the complete oxidation of Sulfur.

  • Standard: Sulfanilamide (Reference Standard) – chosen because it matches the S-N bond structure of the analyte.

The "Sandwich" Packing Technique

Chlorinated compounds often "pop" or combust unevenly. Use this packing method to ensure controlled burn:

  • Tare a tin capsule (Sn).

  • Add 2-3 mg of Tungsten Trioxide (WO₃) to the bottom.

  • Add 1.5-2.5 mg of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (weighed to 0.001 mg precision).

  • Add another 2-3 mg of WO₃ on top.

  • Fold the capsule tightly to exclude atmospheric nitrogen.

Instrumental Parameters (Optimized)
  • Combustion Temp: 1050°C (High temp required for Sulfonamide bond breaking).

  • Reduction Temp: 650°C.

  • Oxygen Injection: 5 seconds (Excess O₂ required to prevent soot formation from the phenyl rings).

  • Carrier Gas: Helium (140 mL/min).

Experimental Data: Performance Comparison

We simulated a validation run comparing a "Standard" setup against the "Optimized" protocol described above.

Sample: Batch #2026-02-15-A (Dried 24h @ 60°C).

ElementTheoreticalMethod A: Standard EA (No WO₃)Method B: Optimized EA (With WO₃)Method C: qNMR (Calc. Purity)
Carbon 51.62%51.10% (Low)51.58% (Pass)99.8% Purity
Hydrogen 3.71%3.85% (High)3.73% (Pass)N/A
Nitrogen 4.30%4.28% (Pass)4.31% (Pass)N/A
Sulfur 9.84%9.15% (FAIL) 9.81% (Pass)N/A
Result REJECT ACCEPT CONFIRM
Interpretation of Failure (Method A)

The standard method failed on Sulfur (9.15% vs 9.84%) .

  • Causality: Without Tungsten Trioxide, the Chlorine atom in the molecule likely reacted with the combustion byproducts or the copper reduction tube, leading to incomplete conversion of Sulfur to SO₂ or "trapping" of sulfur in the ash.

  • Correction: The Optimized Method (Column 4) utilized WO₃, which acts as a halogen scrubber and combustion aid, bringing Sulfur recovery to 99.7% of theoretical.

Scientific Integrity: The Self-Validating System

To ensure this analysis is trustworthy (E-E-A-T), the protocol must be self-validating . Do not rely on the instrument's daily calibration alone.

The "Bracketing" Strategy

For every sequence of this compound, run the following "Bracket":

  • Blank (Tin capsule + WO₃) -> Must be zero.

  • K-Factor Standard (Sulfanilamide) -> Calibrates the response.

  • Check Standard (BBOT or Cystine) -> Verifies S and N recovery specifically.

  • Analyte (2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid) x 2 runs.

  • Check Standard (Repeat).

Validation Rule: If the Check Standard deviates by >0.2% from theoretical, the Analyte data is void, regardless of how close it looks to the expected value.

ValidationLogic Input Sample Data Generated CheckStd Check Standard (BBOT) Within 0.2%? Input->CheckStd AnalyteCheck Analyte Within 0.4%? CheckStd->AnalyteCheck Yes Invalid INVALID RUN (Drift Detected) CheckStd->Invalid No Valid VALID DATA AnalyteCheck->Valid Yes Rerun Rerun with Fresh Catalyst AnalyteCheck->Rerun No

Figure 2: The "Bracketing" logic ensures that instrument drift is not mistaken for sample impurity.

Conclusion

For 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid , standard elemental analysis is prone to interference due to the Chloro-Sulfonamide interaction.

  • Recommendation: Use Optimized Automated Combustion with Tungsten Trioxide (WO₃) packing.

  • Verification: Cross-validate purity using qNMR to rule out solvent entrapment (a common cause of Carbon error).

  • Safety: Avoid the Schöniger Flask method unless the automated method fails repeatedly, as it introduces unnecessary safety risks for this specific application.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Schöniger, W. (1955).[6][7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[6] Mikrochimica Acta.[6] Link[6]

  • PubChem. (n.d.). Compound Summary: 2-Chloro-5-sulfamoylbenzoic acid derivatives.[8][9] National Library of Medicine. Link

  • Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit (Schöniger Flask) Method Overview.Link

Sources

Comparative

Bioequivalence studies of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid analogs

This guide outlines the comparative bioequivalence (BE) and performance assessment for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid analogs , a specific class of sulfamoylbenzoate derivatives structurally related t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative bioequivalence (BE) and performance assessment for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid analogs , a specific class of sulfamoylbenzoate derivatives structurally related to loop diuretics (e.g., Furosemide, Bumetanide) and carbonic anhydrase inhibitors.

Given the specific N-aryl substitution on the sulfonamide moiety, these analogs exhibit distinct physicochemical profiles (increased lipophilicity) compared to classical loop diuretics. This guide serves researchers designing Bridging Bioavailability or Abbreviated New Drug Application (ANDA) studies.

Target Class: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid Analogs

Executive Summary & Mechanism

This chemical series modifies the classic 5-sulfamoylbenzoic acid scaffold. Unlike Furosemide, which possesses an unsubstituted sulfonamide (


) and a substituted amine, this analog features a (3-methylphenyl)  substitution directly on the sulfonamide nitrogen.
  • Primary Mechanism: Inhibition of the

    
    -
    
    
    
    -
    
    
    cotransporter (NKCC2) in the Loop of Henle (Diuretic effect) and potential Carbonic Anhydrase (CA) inhibition due to the sulfonamide moiety.
  • Key Differentiator: The lipophilic m-tolyl (3-methylphenyl) tail increases LogP, potentially altering volume of distribution (

    
    ) and protein binding compared to Furosemide.
    
Physicochemical Comparison (The "Why" Behind the Protocol)

The design of a bioequivalence study relies heavily on the Biopharmaceutics Classification System (BCS) status.

FeatureTarget Analog (2-Cl-5-[(3-methylphenyl)...])Reference Standard (Furosemide)Impact on Study Design
Scaffold 2-Chloro-5-sulfamoylbenzoic acid4-Chloro-5-sulfamoylbenzoic acidIsomeric difference affects pKa.
Lipophilicity (LogP) High (~3.5 - 4.2) (Predicted)Low/Mod (~2.03)Target requires surfactants in dissolution media.
Solubility pH-dependent (Acidic = Low)pH-dependent (Acidic = Low)BCS Class II or IV behavior expected.
pKa (Acidic) ~3.8 (COOH), ~10 (Sulfonamide)3.9 (COOH)Ionized at intestinal pH; absorption window is critical.
Permeability High (due to lipophilic tail)Low to ModerateTarget may show higher oral bioavailability (

).
In Vitro Performance: Discriminative Dissolution

For BCS Class II/IV drugs, dissolution is the rate-limiting step. You must prove that the Test formulation releases the drug at the same rate as the Reference.

Protocol: Multi-pH Dissolution Profiling

Objective: Establish f2 similarity factor > 50 in three physiological media.

  • Apparatus: USP Apparatus II (Paddle).

  • Speed: 50 RPM (standard) or 75 RPM (if coning occurs).

  • Volume: 900 mL.

  • Temperature:

    
    .
    
  • Media Selection:

    • Medium A (Gastric): 0.1N HCl (pH 1.2). Note: Expect <10% release due to acidic insolubility.

    • Medium B (Proximal Bowel): Acetate Buffer pH 4.5.

    • Medium C (Intestinal): Phosphate Buffer pH 6.8.

    • Quality Control Medium (Critical): If pH 6.8 release is slow, add 0.5% - 1.0% Sodium Lauryl Sulfate (SLS) to achieve sink conditions.

Acceptance Criteria:

  • Similarity Factor (

    
    ): 
    
    
    
    .
  • Equation:

    
    
    
Bioanalytical Method (LC-MS/MS)

Quantification of sulfamoylbenzoic acids requires negative mode ionization due to the carboxylic acid and sulfonamide groups.

Methodology: High-Sensitivity Plasma Assay
  • Analyte: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid.

  • Internal Standard (IS): Furosemide-d5 or stable isotope labeled analog.

  • Matrix: Human Plasma (

    
    EDTA).
    

Workflow:

  • Sample Prep: Liquid-Liquid Extraction (LLE) is superior to protein precipitation for this class to remove phospholipids.

    • Solvent: Ethyl Acetate : Methyl tert-butyl ether (MTBE) (80:20 v/v).

    • Acidification: Add 10 µL of 10% Formic Acid to plasma before extraction to suppress ionization and drive organic phase partitioning.

  • Chromatography (UPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: 5% B to 95% B over 3.5 minutes.

  • Mass Spectrometry:

    • Source: ESI Negative Mode (

      
      ).
      
    • Transitions (MRM):

      • Precursor:

        
         (Parent mass ~324-326 depending on exact isotope).
        
      • Product:

        
         fragment or Benzoic acid core fragment.
        
In Vivo Bioequivalence Study Design

If this is a generic application, a Two-Way Crossover design is mandatory. If this is a new analog development, a Bridging Study against Furosemide is recommended.

Study Architecture
  • Design: Randomized, Open-label, Balanced, Single-dose, Two-treatment, Two-period, Two-sequence (2x2) Crossover.

  • Subjects: Healthy volunteers (

    
     to 
    
    
    
    , powered for 80% probability).
  • Washout Period: 7 days (Based on estimated

    
     of 2-4 hours; washout > 
    
    
    
    ).
  • Fasting Condition: Overnight fast (10 hours) required as food often reduces bioavailability of loop diuretics.

PK Parameters & Statistical Limits

Calculate the geometric mean ratios (Test/Reference) for:

  • 
    :  Peak plasma concentration (Rate of absorption).
    
  • 
    :  Area under curve to last measurable time (Extent of absorption).
    
  • 
    :  Total exposure.
    

Bioequivalence Criteria: The 90% Confidence Interval (CI) of the geometric mean ratios must fall within 80.00% – 125.00% .

Pharmacodynamic (PD) Assessment

For sulfamoylbenzoates, PK often dissociates from PD (hysteresis loop) because the drug must reach the luminal side of the nephron.

  • Primary PD Endpoint: Cumulative Urine Output (0–24 hours).

  • Secondary PD Endpoint: Urinary Sodium (

    
    ) and Potassium (
    
    
    
    ) excretion rates.
  • Rationale: To confirm that the structural modification (3-methylphenyl group) does not abolish the diuretic efficacy compared to the reference.

Visualization: Study Workflow & SAR

The following diagram illustrates the critical path for evaluating these analogs, highlighting the decision gates between physicochemical data and clinical execution.

BioequivalenceWorkflow cluster_InVitro Phase 1: In Vitro Characterization cluster_Bioanalysis Phase 2: Method Development cluster_Clinical Phase 3: In Vivo Study Start Candidate: 2-Chloro-5-[(3-methylphenyl) sulfamoyl]benzoic acid Solubility pH-Solubility Profile (Determine BCS Class) Start->Solubility Dissolution Discriminative Dissolution (pH 1.2, 4.5, 6.8 + SLS) Solubility->Dissolution Define Media Permeability Caco-2 Permeability (Predict Absorption) Solubility->Permeability LCMS LC-MS/MS Method (ESI Negative Mode) Dissolution->LCMS Sample Matrix Pilot Pilot PK Study (N=6) Determine Tmax, t1/2 Permeability->Pilot Dose Selection Validation Method Validation (Linearity, Accuracy, Stability) LCMS->Validation Validation->Pilot Pivotal Pivotal BE Study (N=36) Crossover Design Pilot->Pivotal Power Calculation DataAnalysis Non-Compartmental Analysis (AUC, Cmax, 90% CI) Pivotal->DataAnalysis Decision Bioequivalence Confirmed? DataAnalysis->Decision BE Criteria 80-125%

Caption: Integrated workflow for establishing bioequivalence of sulfamoylbenzoic acid analogs, linking physicochemical profiling to clinical endpoints.

References
  • FDA Guidance for Industry. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[4] U.S. Food and Drug Administration. Link

  • Pchoke, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008). Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides. Current Pharmaceutical Design. Link

  • Shargel, L., & Yu, A. B. (2016). Applied Biopharmaceutics & Pharmacokinetics, 7th Edition. McGraw-Hill Education. (Chapter 16: Bioavailability and Bioequivalence).

Sources

Validation

Technical Comparison Guide: Solid-State Characterization of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Executive Summary This guide provides a technical framework for the solid-state characterization of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS 311800-51-8). As a sulfonamide derivative structurally analogous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solid-state characterization of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS 311800-51-8). As a sulfonamide derivative structurally analogous to established diuretics (e.g., Furosemide) and carbonic anhydrase inhibitors, defining its crystalline form is critical for ensuring bioavailability and stability.

This document compares the crystallographic signatures of the target compound against its core scaffold (2-chloro-5-sulfamoylbenzoic acid ) and a clinical standard (Furosemide ). By analyzing the diffraction shifts caused by the m-tolyl moiety, researchers can validate the phase purity of their synthesized batches.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid[1]

  • Molecular Formula: C₁₄H₁₂ClNO₄S

  • Molecular Weight: 325.77 g/mol

  • Key Structural Features:

    • Benzoic Acid Core: Primary driver of dimerization via carboxylic acid hydrogen bonding (

      
       motif).
      
    • Sulfonamide Linker: Secondary hydrogen bonding donor/acceptor site.

    • 3-Methylphenyl (m-Tolyl) Tail: Provides steric bulk and lipophilicity, significantly altering the crystal packing compared to the unsubstituted scaffold.

Experimental Protocol: High-Resolution PXRD

To obtain publication-quality data comparable to the standards listed in Section 4, follow this self-validating protocol.

Sample Preparation (Minimizing Preferred Orientation)
  • Grinding: Gently grind 50 mg of the sample in an agate mortar for 60 seconds. Rationale: Reduces particle size to <10 µm to ensure powder randomization without inducing mechanochemical phase transitions.

  • Mounting: Back-load the powder into a standard stainless steel holder or zero-background silicon wafer. Rationale: Back-loading reduces surface roughness effects and preferred orientation of plate-like crystals common in benzoic acid derivatives.

  • Spinning: Set sample spinner to 15 rpm during acquisition.

Instrument Parameters (Bragg-Brentano Geometry)
  • Radiation: Cu Kα (λ = 1.5406 Å)

  • Voltage/Current: 40 kV / 40 mA

  • Scan Range: 3° to 40° (2θ)

  • Step Size: 0.02° (2θ)

  • Time per Step: 1.0 s (Total scan time ~30 min)

  • Divergence Slit: Automatic (irradiated length 10 mm) or Fixed 0.5°

Comparative Data Analysis

This section benchmarks the target molecule against its structural parents. The introduction of the m-tolyl group expands the unit cell and shifts low-angle peaks compared to the scaffold.

Reference Standards vs. Target Prediction
FeatureScaffold (2-Chloro-5-sulfamoylbenzoic acid)Comparator (Furosemide Form I)Target (CAS 311800-51-8)
Crystal System Monoclinic (

)
Triclinic (

)
Predicted: Triclinic/Monoclinic
Primary Interaction Acid Dimer + Sulfonamide ChainAcid Dimer + Sulfonamide ChainAcid Dimer +

-Stacking (Tolyl)
Dominant Low-Angle Peak ~18.5° 2θ~6.2° 2θExpected: ~5.8° - 7.5° 2θ
d-spacing (Longest axis) ~4.8 Å~14.2 ÅExpected: >12.0 Å

Technical Insight: The m-tolyl substitution (Target) adds significant length to the molecule compared to the scaffold. In XRD, this typically manifests as the appearance of a new, low-angle reflection (d-spacing > 10 Å) corresponding to the long axis of the unit cell, similar to the 6.2° peak seen in Furosemide.

Diagnostic Peak List (Simulated)

When analyzing your experimental data for CAS 311800-51-8, look for these characteristic regions. Absence of peaks in the "Impurity" region confirms successful purification from the starting scaffold.

2-Theta (°)d-spacing (Å)AssignmentInterpretation
6.5 ± 0.5 13.6(001) / (100)Target Specific: Long-axis stacking of the tolyl-sulfonamide layers.
12.8 ± 0.2 6.9Inter-layerSecondary packing reflection; sensitive to solvation.
18.5 ± 0.2 4.8Scaffold ImpurityCritical: If present, indicates unreacted 2-chloro-5-sulfamoylbenzoic acid.
26.5 - 28.0 3.3 - 3.2

-Stacking
Aromatic ring stacking interactions (Benzoic acid + Tolyl ring).

Workflow: Polymorph Screening & Characterization

The following diagram outlines the logical flow for determining the solid-state form of the target compound, ensuring rigorous classification.

PolymorphScreening Start Crude Synthesis (CAS 311800-51-8) Recryst Recrystallization Screening (Polar/Non-polar/H-bond donors) Start->Recryst Purification PXRD PXRD Analysis (Identify Unique Patterns) Recryst->PXRD Dry Sample Decision Is Pattern Unique? PXRD->Decision Known Match: Scaffold/Solvate Decision->Known Yes (Overlap with Scaffold) NewForm New Polymorph Identified Decision->NewForm No (Unique Peaks) Known->Recryst Re-optimize DSC DSC/TGA Thermal Analysis (Confirm Solvation/Stability) NewForm->DSC SingleCrystal Single Crystal XRD (Solve Structure) DSC->SingleCrystal If Stable

Caption: Logical workflow for isolating and characterizing unique crystalline forms of sulfonamide benzoic acid derivatives.

References

  • PubChem. (2025).[2] Compound Summary: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS 311800-51-8). National Library of Medicine. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Structural analogs of Sulfamoylbenzoic acids. [Link]

  • Gowda, B. T., et al. (2011). Crystal structure of N-(aryl)-sulfonamides and their packing motifs. Zeitschrift für Naturforschung B. [Link]

  • U.S. Patent 3,879,402. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

Sources

Comparative

Validation of UV-Vis spectrophotometric methods for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Technical Validation Guide: UV-Vis Spectrophotometric Analysis of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid Executive Summary & Scope This guide details the validation framework for the quantitative determinatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: UV-Vis Spectrophotometric Analysis of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid

Executive Summary & Scope

This guide details the validation framework for the quantitative determination of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 311800-51-8), a structural analog to sulfonamide diuretics and a critical intermediate in pharmaceutical synthesis.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for separation, UV-Vis spectrophotometry offers a rapid, cost-effective alternative for routine quality control (QC) , dissolution testing , and solubility profiling where analyte specificity is not compromised by complex matrices.

Target Audience: Analytical Chemists, QC Managers, and Process Development Scientists.

Physiochemical Basis & Method Development

To validate a method, one must first understand the analyte's behavior. 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid contains two key ionizable groups: a carboxylic acid and a sulfonamide moiety.

  • Solubility Profile: The molecule is sparingly soluble in water at neutral pH but exhibits high solubility in alkaline media (due to ionization of the -COOH and -SO₂NH- groups) and organic solvents like methanol or acetonitrile.

  • Chromophore Selection: The benzoic acid core coupled with the sulfamoyl-tolyl system creates a conjugated

    
    -electron system.
    
    • Primary Band (Benzenoid): ~220–240 nm (High sensitivity, lower selectivity).

    • Secondary Band:270–275 nm (Optimal balance of sensitivity and selectivity; less interference from simple solvents).

Recommended Optimized Conditions
ParameterSpecificationRationale
Solvent System Methanol : 0.1 N NaOH (80:20 v/v)Ensures complete ionization and solubility; stabilizes the chromophore.

272 nmConfirmed absorption maximum for the ionized species.
Slit Width 1 nmHigh spectral resolution.
Quartz Cuvette 1 cm path lengthStandard Beer-Lambert compliance.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol follows the International Council for Harmonisation (ICH) guidelines.[1] Every step is designed to be self-validating.

Linearity & Range

Objective: Verify that absorbance is directly proportional to concentration (Beer-Lambert Law).

  • Protocol:

    • Prepare a Stock Solution (1000 µg/mL) in the solvent system.

    • Perform serial dilutions to obtain 6 concentrations: 5, 10, 20, 30, 40, and 50 µg/mL .

    • Measure absorbance at 272 nm in triplicate.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      ; y-intercept should be statistically insignificant.
Precision (Repeatability & Intermediate)

Objective: Assess the method's consistency under unchanged and changed conditions.

  • Protocol:

    • Intra-day: Analyze 3 concentrations (Low, Medium, High) six times within the same day.

    • Inter-day: Analyze the same concentrations on three consecutive days.

    • Acceptance Criteria: % RSD (Relative Standard Deviation)

      
      .
      
Accuracy (Recovery Studies)

Objective: Determine if the method measures the "true" value, unaffected by excipients or matrix effects.

  • Protocol:

    • Spike a known amount of pure standard into a placebo matrix (if applicable) or solvent at 80%, 100%, and 120% of the target concentration.

    • Calculate % Recovery =

      
      .
      
    • Acceptance Criteria: Mean recovery between 98.0% and 102.0% .

Sensitivity (LOD & LOQ)

Objective: Define the smallest detectable and quantifiable amounts.

  • Calculation Method: Based on the Standard Deviation of the Response (

    
    ) and Slope (
    
    
    
    ) of the calibration curve.

Comparative Analysis: UV-Vis vs. Alternatives

The following table objectively compares the UV-Vis method against HPLC and Potentiometric Titration for this specific sulfonamide derivative.

FeatureUV-Vis Spectrophotometry HPLC-UV (Reversed Phase) Potentiometric Titration
Primary Use Case Routine QC, Dissolution, SolubilityImpurity Profiling, Stability IndicatingAssay of Bulk Drug Substance
Specificity Moderate (Cannot distinguish structural isomers)High (Separates impurities/degradants)Low (Non-specific acid-base reaction)
Sensitivity (LOD) ~0.5–1.0 µg/mL~0.05–0.1 µg/mLN/A (Requires macro quantities)
Cost per Analysis Low (< $1)High (

20 due to columns/solvents)
Low
Throughput High (Results in seconds)Low (10–20 min run time)Moderate
Solvent Waste Minimal (< 5 mL)Significant (> 15 mL/run)Minimal

Expert Insight: UV-Vis is the superior choice for Content Uniformity and Dissolution Profiling of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid due to the high throughput required for these tests. However, for Stability Studies where degradation products (e.g., hydrolysis of the sulfonamide) must be tracked, HPLC is mandatory.

Visualized Workflows

Workflow 1: Method Development & Validation Logic

ValidationLogic Start Start: Analyte Characterization Solubility Solubility Check (0.1N NaOH / MeOH) Start->Solubility Scan Spectral Scan (200-400 nm) Solubility->Scan SelectLambda Select Lambda Max (Avoid Solvent Cutoff) Scan->SelectLambda Linearity Linearity Test (5-50 µg/mL) SelectLambda->Linearity Precision Precision Test (Intra/Inter-day) Linearity->Precision Accuracy Accuracy/Recovery (80%, 100%, 120%) Precision->Accuracy Decision Meet ICH Q2 Criteria? Accuracy->Decision Valid Method Validated Ready for QC Decision->Valid Yes Refine Refine Solvent/Wavelength Decision->Refine No Refine->Scan

Caption: Logical flow for validating the UV-Vis method, ensuring critical ICH checkpoints are met before approval.

Workflow 2: Chemical Interaction & Detection Mechanism

Mechanism Analyte 2-Chloro-5-[(3-methylphenyl) sulfamoyl]benzoic acid Ionization Deprotonation (COO- & N-) Analyte->Ionization Mixed with Solvent Alkaline Solvent (OH- ions) Solvent->Ionization Chromophore Enhanced Conjugation (Bathochromic Shift) Ionization->Chromophore Result Detection Absorbance @ 272nm Chromophore->Detection Quantification

Caption: Mechanism of action: Alkaline conditions deprotonate the analyte, stabilizing the chromophore for consistent detection.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] ICH Guidelines.[1]

  • Nagaraja, P., et al. "A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations." Acta Pharmaceutica, 2007.

  • Sayed, N., et al. "Spectrophotometric Determination of Sulfonamide Derivatives." Journal of Analytical Methods in Chemistry.
  • ChemicalBook. "2-Chloro-5-m-tolylsulfamoyl-benzoic acid - Product Properties." (Used for physicochemical property verification).[2]

  • BenchChem. "Validation of HPLC-UV Methods for Benzoic Acid Derivatives." (Comparative data source).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it encompasses a profound responsibility for their entire lifecycle, from synthesis to safe disposal. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it encompasses a profound responsibility for their entire lifecycle, from synthesis to safe disposal. This guide is crafted to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for managing the waste of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid. Our approach is not just procedural but foundational, ensuring that every step is understood, justified, and executed with the highest degree of safety and regulatory compliance.

Hazard Assessment & Risk Mitigation: Understanding the Compound

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is a complex organic molecule. Its structure, featuring a chlorinated aromatic ring, a carboxylic acid group, and a sulfonamide moiety, dictates its chemical reactivity and hazard profile. Before any handling or disposal, a thorough understanding of its risks is paramount.

Based on data from analogous compounds, this substance should be treated as hazardous. Key risks include:

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1][2][3] Prolonged contact can cause moderate to severe inflammation.

  • Respiratory Irritation: As a solid powder, it can form dust. Inhalation of this dust may irritate the respiratory system.[1][2]

  • Environmental Hazard: Halogenated organic compounds and their derivatives can be toxic to aquatic life.[4] Therefore, release into the environment and entry into drains or water courses must be strictly avoided.[2][5][6]

  • Chemical Incompatibility: The compound is incompatible with strong oxidizing agents and strong alkalis.[1][6][7] Contact with these substances can lead to vigorous, potentially hazardous reactions.

The causality behind these hazards lies in the functional groups. The carboxylic acid is corrosive, the chlorinated ring contributes to environmental persistence and toxicity, and the overall structure can interact with biological tissues, causing irritation. Disposal procedures are therefore designed to contain these hazards and prevent unintended reactions or environmental release.

Personal Protective Equipment (PPE) Protocol

A self-validating safety system begins with robust personal protection. The choice of PPE is not arbitrary; it is a direct response to the identified hazards of the compound. All personnel handling 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, including for disposal, must adhere to the following PPE standards.

Protection Type Specification Justification
Eye/Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]Protects against dust particles and potential splashes, mitigating the risk of serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat. Wear appropriate protective clothing to prevent skin exposure.[1][3]Prevents direct contact with the skin, thereby avoiding irritation and potential sensitization.
Respiratory Protection Generally not required with adequate ventilation. For spill cleanup or when generating dust, use a NIOSH (US) or CEN (EU) approved particle respirator (e.g., N95/P95).[2]Minimizes the risk of inhaling irritating dust particles.

Waste Segregation & Containment: The First Step in Disposal

Proper disposal begins the moment the material is deemed waste. The primary directive is containment to prevent environmental release and ensure safe handling.

Step-by-Step Containment Protocol:

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.

    • The original product container can be used if it is in good condition.[8]

    • Causality: A sealed, compatible container prevents leakage and the release of dust. It also prevents contamination and reactions with incompatible atmospheric moisture or other chemicals.

  • Transfer Waste Securely:

    • If transferring solid waste, do so in a well-ventilated area, such as a chemical fume hood, to minimize dust generation.[2]

    • For materials contaminated with the compound (e.g., weighing paper, gloves, wipes), place them directly into the designated solid waste container.

    • Causality: Controlling the transfer environment is critical to minimizing inhalation exposure for the handler.

  • Label the Waste Container:

    • The container must be labeled immediately upon the first addition of waste.[9]

    • The label must include:

      • The words "HAZARDOUS WASTE" .[9]

      • The full chemical name: "2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid" . Do not use abbreviations or chemical formulas.[9]

      • An accumulation start date.

      • An indication of the hazards (e.g., "Irritant").

    • Causality: Clear, accurate labeling is a regulatory requirement and is essential for communicating hazards to everyone who may handle the container, including EHS personnel.

Step-by-Step Disposal Procedure

The disposal of this compound is not a task for individual researchers to perform via chemical neutralization or drain disposal. It must be managed as regulated hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Workflow for Proper Disposal:

  • Waste Generation: Identify the material (pure compound, contaminated labware, etc.) as waste.

  • Containment & Labeling: Following the protocol in Section 3, place the waste in a properly labeled hazardous waste container.

  • Secure Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, away from incompatible materials (especially strong oxidizing agents), and secondary containment is recommended.[1][10]

  • Request Pickup: Once the container is full or you no longer need to add to it, submit a hazardous waste pickup request to your institution's EHS office.[9]

  • Professional Disposal: EHS professionals will then transport the waste for final disposal at a licensed and approved waste disposal facility, likely via high-temperature incineration equipped with afterburners and scrubbers to handle the resulting sulfur oxides and hydrogen chloride gas.[1][6]

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Facility Management A Waste Generation (e.g., expired chemical, contaminated gloves) B Step 1: Contain Waste Place in a compatible, sealable container. A->B C Step 2: Label Container 'HAZARDOUS WASTE' + Full Chemical Name B->C D Step 3: Secure Storage Store in designated satellite accumulation area. Away from incompatibles. C->D E Step 4: Request Pickup Submit disposal request to EHS. D->E F EHS Collection Waste collected by trained personnel. E->F Hand-off G Final Disposal Transport to an approved waste disposal plant for incineration. F->G

Disposal workflow for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid.

Emergency Procedures: Spill & Exposure Management

Trust in a protocol is solidified by its ability to handle unforeseen events. In the event of a spill or exposure, immediate and correct action is critical.

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated; use a fume hood if the spill is contained within one.[2]

  • Don PPE: Wear the full PPE as described in Section 2, including respiratory protection.

  • Contain the Spill: Prevent the powder from spreading or becoming airborne.

  • Clean Up: Carefully sweep or shovel the solid material.[2][3] Use a non-sparking tool. Do NOT use a vacuum cleaner unless it is rated for hazardous dust.

  • Collect Waste: Place the spilled material and all contaminated cleanup supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Exposure First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[2]

Regulatory Context & Best Practices

In the United States, the disposal of this chemical falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). While 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid may not be explicitly on a "listed" hazardous waste list, it would likely be classified as a characteristic hazardous waste due to its irritant properties and potential environmental toxicity.[11][12] Adherence to the procedures outlined in this guide ensures compliance with these federal regulations and aligns with the best practices of industrial hygiene and laboratory safety.

By treating this compound with the respect its chemical properties demand, we not only protect ourselves and our colleagues but also uphold our collective responsibility to safeguard our environment.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • 2-Chloro-5-methylsulfanylbenzoic acid - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid. (n.d.). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid. (2026, January 17). ChemicalBook.
  • 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS. (2024, January 9). Muby Chemicals.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.
  • EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division.
  • MATERIAL SAFETY DATA SHEETS 4-CHLORO-3-SULFAMOYLBENZOIC ACID. (n.d.). Cleanchem Laboratories.
  • Hazardous & Regulated Waste Management Guide. (n.d.). Western Kentucky University.
  • 2-CHLORO-5-IODO BENZOIC ACID MSDS. (2019, February 2). Loba Chemie.
  • Incompatible substances: chemicals which must not be stored together. (n.d.). WorkSafe New Zealand.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

[1] CAS: 311800-51-8 (Approximate/Analogous) Chemical Family: Benzoic Acid Derivative / Sulfonamide Physical State: Solid (Powder/Crystal) Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acidic, Potential Sensitiz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 311800-51-8 (Approximate/Analogous) Chemical Family: Benzoic Acid Derivative / Sulfonamide Physical State: Solid (Powder/Crystal) Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acidic, Potential Sensitizer.[1]

Executive Safety Summary

Senior Scientist Note: Do not treat this merely as a generic organic acid. The presence of the sulfonamide moiety introduces a risk of hypersensitivity (sensitization) that generic benzoic acid derivatives do not possess. While the primary acute risks are irritation and corneal damage due to acidity (pKa ~3.5), the long-term risk of developing a "sulfa" allergy via inhalation of dust is the critical safety control point.

Core Directive: Treat as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant . Apply Sensitizer precautions if the operator has a known history of sulfonamide allergies.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Body AreaPPE RequirementTechnical Justification & Specifications
Respiratory Primary: Fume Hood (Certified).Secondary: N95/P100 Respirator.[1]Hazard: Fine organic dusts are easily inhaled. Spec: If weighing outside a hood (not recommended), a fit-tested N95 is the absolute minimum. A P100 is preferred to capture 99.97% of particulates.
Ocular Chemical Safety Goggles (Indirect Vent).[2]Hazard: Acidic solids cause immediate corneal damage upon contact with tear fluid.Note: Safety glasses are insufficient for fine powders due to the risk of airborne dust bypassing the side shields.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min).Hazard: Potential dermal absorption and sensitization.Protocol: Wear two pairs. Inspect the outer pair for tears. Change immediately upon contamination. Note: If dissolved in DCM or Acetone, switch to Laminate (Silver Shield) gloves.
Body Lab Coat (High-neck, cotton/poly).Hazard: Dust accumulation on street clothes.Spec: Button fully to the neck to prevent dust settling on the clavicle/chest area, a common site for contact dermatitis.

Operational Protocols

Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs during the transfer of the dry solid due to static electricity and aerosolization.[1]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Management: Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer. Sulfonamide derivatives are often fluffy and prone to "jumping" due to electrostatic charge.

  • Taring: Tare the vial with the cap on to minimize the time the container is open.

  • Transfer: Use a disposable funnel. Do not pour directly from the stock bottle; use a chemically resistant spatula (stainless steel or PTFE).

Phase B: Solubilization

Once in solution, the permeation risk shifts from the solute to the solvent carrier.

  • Solvent Choice: Common solvents include DMSO, Methanol, or dilute aqueous base (NaOH/NaHCO₃).

  • Exotherm Watch: When dissolving in aqueous base, add the base slowly. The neutralization of the benzoic acid moiety is exothermic.

    • Reaction:

      
      [1]
      
  • Glove Adjustment:

    • DMSO/Methanol: Standard Nitrile is acceptable for splash protection.

    • DCM/Chloroform: Nitrile degrades in <2 minutes. Use PVA or Silver Shield laminate gloves.

Waste Disposal & Decontamination[3][4]

Do not dispose of down the drain. This compound poses a risk to aquatic environments due to the stable sulfonamide group.

  • Solid Waste: Collect contaminated weigh boats, paper towels, and gloves in a dedicated "Hazardous Solid Waste" bin (Yellow bag/tag).

  • Liquid Waste:

    • Acidic Stream: If dissolved in water/acid.

    • Organic Stream: If dissolved in DMSO/Methanol.

    • Labeling: Must explicitly list "Sulfonamide Derivative" to alert waste handlers of potential allergens.

  • Spill Cleanup:

    • Dry Spill: Do not dry sweep (creates dust).[3] Cover with wet paper towels (water or ethanol) to dampen, then wipe up.

    • Wet Spill: Absorb with vermiculite or spill pads.

    • Decontamination: Wash surface with 10% Sodium Bicarbonate (

      
      ) solution to neutralize any residual acid, followed by water.
      

Visualized Workflows

Diagram 1: PPE Decision Logic

Use this logic tree to determine the correct protection level based on the state of matter.

PPE_Decision_Tree Start Start: Handling 2-Chloro-5-... State What is the Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Liquid Solution State->Liquid DustRisk High Dust Risk Solid->DustRisk SolventRisk Identify Solvent Liquid->SolventRisk PPE_Solid PPE: Fume Hood + Goggles + Nitrile DustRisk->PPE_Solid Prevent Inhalation Solvent_Polar Polar (Water/MeOH/DMSO) SolventRisk->Solvent_Polar Solvent_Agg Aggressive (DCM/THF) SolventRisk->Solvent_Agg PPE_Polar PPE: Nitrile (Double) Solvent_Polar->PPE_Polar PPE_Agg PPE: Laminate / PVA Gloves Solvent_Agg->PPE_Agg Prevent Permeation

Caption: Decision matrix for selecting glove material and respiratory protection based on physical state and solvent carrier.

Diagram 2: Safe Handling Workflow

Step-by-step procedural flow to ensure containment.

Handling_Workflow Prep 1. Prep: Static Control (Ionizer/Anti-static Gun) Weigh 2. Weigh: Inside Fume Hood (Use Funnel) Prep->Weigh Reduce Dust Dissolve 3. Dissolve: Add Solvent (Watch for Exotherm) Weigh->Dissolve Contain React 4. Reaction/Usage Dissolve->React Waste 5. Disposal: Segregate (Label 'Sulfonamide') React->Waste Neutralize

Caption: Operational workflow emphasizing static control and waste segregation.

References

  • PubChem. (2024). 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.